Ruthenium(II)NitrosylChloride
Description
Historical Development of Nitrosyl Complexes in Ruthenium Chemistry
The study of ruthenium nitrosyl complexes has a rich history, with ruthenium noted for forming more nitrosyl complexes than any other transition metal. researchgate.net Early accounts indicated the photosensitivity of the {Ru-NO}⁶ moiety, a classification that describes the electronic structure where a Ru(II) center is bound to what is formally an NO⁺ ligand. nih.gov Simple compositions like K₂[Ru(NO)Cl₅] were known to release nitric oxide upon exposure to UV light, a property that foreshadowed decades of photochemical research. nih.gov The development of synthetic routes, often starting from ruthenium(III) chloride (RuCl₃·nH₂O), allowed for the preparation of a vast library of complexes. rsc.orgacs.org A common and effective method involves using precursors that already contain the nitrosyl group, such as K₂[Ru(NO)Cl₅] or "RuNOCl₃·nH₂O" itself, to build more complex structures. rsc.org This foundational work established ruthenium nitrosyls as a distinct and important class of compounds, setting the stage for more detailed investigations into their structure, bonding, and reactivity. acs.org
Significance of the Nitrosyl Ligand in Ruthenium Coordination Chemistry
The nitrosyl ligand is of paramount importance in ruthenium coordination chemistry due to its "non-innocent" character and profound electronic influence on the metal center. In {RuNO}⁶ complexes like Ruthenium(II) Nitrosyl Chloride, the NO ligand is best described as a nitrosonium ion (NO⁺) coordinated to a ruthenium(II) center. nih.govscielo.br This formulation is supported by spectroscopic data, particularly the high NO stretching frequencies (ν(NO)) observed in infrared (IR) spectroscopy, typically in the 1820–1960 cm⁻¹ range. nih.govacs.org
Key characteristics imparted by the nitrosyl ligand include:
Stabilization of the Ru(II) oxidation state: The strong π-acceptor nature of the NO⁺ ligand leads to significant dπ(Ru) → π*(NO) back-bonding, which stabilizes the electron-rich Ru(II) center. nih.govresearchgate.net
Linear Ru-N-O Geometry: The {RuNO}⁶ moiety almost invariably features a linear arrangement of the Ru-N-O atoms, which is characteristic of the Ru(II)-NO⁺ formulation. scielo.brmdpi.com
Modulation of Reactivity: The properties of the coordinated NO group, and the complex as a whole, can be finely tuned by the other ligands present in the coordination sphere, particularly the ligand in the trans position. acs.org This trans-influence affects the electronic properties and reactivity of the nitrosyl group.
Redox Activity: Ruthenium nitrosyl complexes exhibit interesting redox behavior. nih.gov The reduction of the {RuNO}⁶ core is typically centered on the nitrosyl ligand, forming a {RuNO}⁷ species, which can influence the subsequent release of nitric oxide (NO•). researchgate.netacs.org
Current Academic Research Landscape for Ruthenium(II) Nitrosyl Chloride
Modern research on Ruthenium(II) Nitrosyl Chloride and its derivatives is vibrant and multidisciplinary, primarily focusing on its photoactive properties. researchgate.net The compound itself, often represented as RuNOCl₃, serves as a crucial precursor for the synthesis of a diverse range of more elaborate molecules. rsc.orgacs.org
A major area of investigation is its use as a photoactivated nitric oxide (NO) donor . nih.govrsc.org Upon irradiation with light of a suitable wavelength (typically UV or blue light), the Ru-NO bond can be cleaved, releasing NO. nih.govnih.gov This property is being extensively explored for applications in photodynamic therapy (PDT), where light is used to trigger the release of therapeutic agents at a specific site. researchgate.netrsc.org The efficiency of NO release, measured by the quantum yield (Φ), is a key parameter in these studies and is highly dependent on the solvent, pH, and the nature of the other ligands in the complex. scielo.brresearchgate.net For instance, the quantum yield for NO release from K₂[Ru(NO)Cl₅] in aqueous solution was found to be 0.06 upon 355 nm irradiation. nih.gov
Another significant research thrust is the study of photoinduced linkage isomerism . rsc.orgresearchgate.net In the solid state, irradiation can cause the NO ligand to change its coordination mode from the stable N-bound ground state (GS: Ru-N-O) to one of two metastable states: an O-bound isomer (MS1: Ru-O-N) or a side-on bound isomer (MS2: Ru-η²-NO). rsc.orgiucr.org This photoswitching behavior has potential applications in high-density data storage and the creation of photochromic materials. nih.govresearchgate.net
The following table summarizes some key properties of Ruthenium(II) Nitrosyl Chloride:
| Property | Value | Reference |
| Chemical Formula | Cl₃NORu | americanelements.com |
| Molecular Weight | 242.44 g/mol | americanelements.com |
| Appearance | Dark pink powder (for Ru(dtbpy)(NO)Cl₃) | acs.org |
| IR Stretching Freq. (ν(NO)) | ~1871 cm⁻¹ (in Ru(dtbpy)(NO)Cl₃) | acs.org |
| Common Precursor | K₂[RuCl₅NO] | rsc.org |
Fundamental Research Challenges and Opportunities
Despite extensive research, several fundamental challenges and exciting opportunities remain in the chemistry of Ruthenium(II) Nitrosyl Chloride.
Challenges:
Controlling NO Release: A primary challenge is achieving precise control over NO delivery. rsc.org While light activation is a major advantage, shifting the activation wavelength into the near-infrared "therapeutic window" (where light penetration into tissue is maximal) remains a difficult synthetic hurdle. nih.gov
Understanding Photoreaction Pathways: The photochemical behavior is complex and competitive. mdpi.com NO photorelease often competes with photoisomerization, and the exact mechanisms, including the potential involvement of linkage isomers as transient intermediates in the release process, are still under intense investigation. rsc.orgmdpi.com Unraveling these intricate pathways is crucial for designing more efficient systems. acs.org
Stability in Biological Media: While generally stable, simple chloro complexes can undergo ligand substitution (e.g., with water) in physiological conditions, which can complicate their biological activity. nih.gov
Opportunities:
Design of Advanced Materials: The ability to undergo photoinduced linkage isomerization opens doors for creating novel functional materials. nih.gov By combining the photoswitchable nitrosyl unit with other functional groups, such as paramagnetic centers, it may be possible to develop materials with light-triggerable magnetic properties. rsc.orgnih.gov
Novel Therapeutic Agents: There is a vast opportunity to design second-generation NO-donating drugs. By systematically modifying the ligands around the ruthenium center, researchers can fine-tune the electronic properties, solubility, and photoreactivity to optimize therapeutic efficacy and minimize side effects. researchgate.netnih.gov Recent work has even explored the release of other nitrogen oxides like nitroxyl (B88944) (HNO) from related complexes, expanding their potential pharmacological profiles. nih.govscispace.com
Exploring New Reaction Chemistry: The development of new synthetic methods continues to drive progress, enabling the creation of novel mono- and polynuclear ruthenium nitrosyl clusters with unique properties. rsc.orgresearchgate.net These new compounds serve as platforms for exploring fundamental aspects of electron transfer, catalysis, and supramolecular chemistry.
Structure
2D Structure
Properties
Molecular Formula |
Cl3NORu-2 |
|---|---|
Molecular Weight |
237.4 g/mol |
IUPAC Name |
nitroxyl anion;trichlororuthenium(1-) |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+2/p-3 |
InChI Key |
PELREWULCLOIQY-UHFFFAOYSA-K |
Canonical SMILES |
[N-]=O.Cl[Ru-](Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Preparation Routes for Ruthenium(II) Nitrosyl Chloride Complexes
The formation of ruthenium(II) nitrosyl chloride complexes can be achieved through various synthetic strategies, each offering distinct advantages depending on the desired final product and its intended application.
A common and effective method for synthesizing ruthenium nitrosyl chloride complexes involves starting with well-defined ruthenium precursors. These precursors already contain the {RuNO} moiety, simplifying the synthetic process to a series of substitution or metathesis reactions. rsc.org
One of the most widely utilized precursors is pentachloronitrosylruthenate(II), with its potassium or sodium salts, K₂[Ru(NO)Cl₅] and Na₂[Ru(NO)Cl₅], being readily available. rsc.orgnih.gov Another common starting material is "Ru(NO)Cl₃·xH₂O", a hydrated form of ruthenium(III) nitrosyl chloride. rsc.orgacs.orgamericanelements.com The presence of the nitrosyl group in these precursors is a key advantage, allowing chemists to focus on modifying the coordination sphere around the ruthenium center. For instance, the reaction of Ru(NO)Cl₃·xH₂O with α-diimines leads to the formation of new Ru(II) complexes with the general formula fac-[(N−N)Ru(NO)Cl₃]. researchgate.net Similarly, the reaction of Na₂[RuCl₅NO]·6H₂O with amino acids in n-butanol can yield complexes of the type (nBu₄N)[RuCl₃(amino acid–H)(NO)]. nih.gov
The choice of precursor often dictates the reaction conditions and the types of ligands that can be successfully introduced. For example, the synthesis of cis-Ru(NO)(NH₃)₂(Py)₂(NO₃)₂·H₂O was achieved by reacting fac-[RuNO(NH₃)₂(NO₃)₃] with pyridine (B92270). researchgate.net The use of such precursors provides a reliable and often high-yielding pathway to a diverse range of ruthenium nitrosyl chloride complexes.
Table 1: Common Ruthenium Precursors for Nitrosyl Chloride Synthesis
| Precursor | Formula | Typical Reactions | Reference(s) |
|---|---|---|---|
| Potassium Pentachloronitrosylruthenate(II) | K₂[Ru(NO)Cl₅] | Ligand substitution | rsc.org |
| Sodium Pentachloronitrosylruthenate(II) | Na₂[RuCl₅NO]·6H₂O | Reaction with amino acids | nih.gov |
| Ruthenium(III) Nitrosyl Chloride Hydrate | Ru(NO)Cl₃·xH₂O | Reaction with α-diimines, bipyridyl ligands | rsc.orgacs.orgresearchgate.net |
| fac-[RuNO(NH₃)₂(NO₃)₃] | fac-[RuNO(NH₃)₂(NO₃)₃] | Substitution with pyridine | researchgate.net |
An alternative to using pre-formed nitrosyl precursors is the direct introduction of the nitrosyl group onto a ruthenium center. This process, known as nitrosylation, can be achieved through several methods, including the use of nitric oxide (NO) gas or other NO-donating reagents.
A prominent method involves the reaction of a ruthenium complex with nitric oxide gas. This is particularly effective for substituting labile ligands, such as water (H₂O), dimethyl sulfoxide (B87167) (DMSO), or chloride (Cl), from the ruthenium coordination sphere. rsc.org For example, ruthenium complexes with pyridine, bipyridine, terpyridine, or porphyrin ligands have been successfully nitrosylated through direct reaction with NO gas. rsc.org
Another important nitrosylation strategy is the conversion of a coordinated nitrite (B80452) (NO₂⁻) ligand into a nitrosyl (NO⁺) ligand. This is typically accomplished in acidic media using acids like hydrochloric acid (HCl), trifluoroacetic acid (TFA), or nitric acid (HNO₃). rsc.orgscielo.br This method has been reported for a variety of ruthenium complexes, including those with ammine, pyridine, bipyridine, terpyridine, and phenanthroline ligands. rsc.orgscielo.br The conversion of the nitro group is a reliable way to generate the {RuNO}⁶ core. scielo.brresearchgate.net For instance, cis-[Ru(bpy)(phen)(L)(NO⁺)]ⁿ⁺ complexes were prepared by treating the corresponding cis-[Ru(bpy)(phen)(L)(NO₂)]⁺/⁻ complexes with trifluoroacetic acid. scielo.br
Other sources of the nitrosyl group, such as oximes and alkyl nitrites, have also been successfully employed for the generation of the RuNO unit. rsc.org The direct attack of NO on cis-[Ru(NH₃)₄X₂]ᵐ⁺ complexes provides a stereospecific route to cis-[Ru(NH₃)₄(NO)X]ⁿ⁺ complexes. researchgate.net
Ligand exchange and substitution reactions are fundamental to the synthesis of a vast array of ruthenium(II) nitrosyl chloride derivatives. These reactions start with a stable ruthenium nitrosyl chloride core, and the ancillary ligands are then replaced by other desired functional groups. This approach allows for the fine-tuning of the electronic and steric properties of the complex.
A common strategy involves the substitution of chloride ligands. For example, new {Ru–NO}⁶ complexes containing Kläui's tripodal oxygen ligand and substituted catecholates have been prepared by chloride exchange with [Ru(LOMe)(NO)Cl₂]. rsc.orgrsc.org Similarly, the reaction of Ru(NO)Cl₃ with sodium thiophenolates can lead to the substitution of chloride by thiolate ligands, with the outcome being dependent on the substituent on the thiophenol. rsc.org
The substitution of other ligands is also a viable route. For instance, the reaction of trans-[Ru(OH)(NO)(Hpz)₄]Cl₂ with excess Ba(OH)₂ in methanol (B129727) can lead to further reactions and the formation of heteropolynuclear complexes. nih.gov A theoretical study has also explored the substitution of a chloride ligand by a nitrosyl ligand in a scorpionate ruthenium(III) compound, proposing a two-step mechanism. urv.catresearchgate.net The lability of ligands trans to the nitrosyl group can also be exploited for substitution reactions. researchgate.net
Strategic Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of Ruthenium(II) Nitrosyl Chloride is crucial for a deeper understanding of its properties and for the development of new applications. These strategies involve modifying the ligand environment or isotopically labeling the complex.
The properties of ruthenium nitrosyl complexes can be significantly altered by modifying the ligands attached to the ruthenium center. scilit.com This can involve the introduction of ligands with different electronic or steric properties, or the functionalization of existing ligands.
One approach is to introduce bulky ligands to control the coordination geometry and reactivity of the complex. For example, the use of 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) as a ligand has allowed for the synthesis of Ru(dtbpy) trialkyl compounds. acs.org The steric bulk of the tert-butyl groups influences the arrangement of the other ligands around the ruthenium center.
The electronic properties of the ligands also play a crucial role. The introduction of electron-donating or electron-withdrawing substituents on the ligands can modulate the electron density at the ruthenium center and, consequently, the properties of the nitrosyl group. researchgate.net For instance, a series of ruthenium(II) complexes with the [Ru(terpy)(bipy)(NO)]³⁺ core were synthesized with varying numbers of electron-donating methoxyphenyl substituents to study intramolecular charge transfer. researchgate.net The synthesis of ruthenium nitrosyl complexes with nitronyl nitroxide radicals as ligands introduces magnetic properties to the complex. mdpi.comnih.gov
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and understanding the bonding and dynamics of ruthenium nitrosyl complexes. By selectively replacing an atom with one of its isotopes, researchers can track the fate of that atom during a reaction or use spectroscopic techniques that are sensitive to isotopic substitution.
A common application of isotopic labeling in this field is the use of ¹⁵N-labeled nitric oxide (¹⁵NO) or nitrite (¹⁵NO₂⁻) to study nitrosylation and denitrosylation reactions. researchgate.net This allows for the unambiguous assignment of nitrogen-containing species in the reaction mixture using techniques like mass spectrometry and ¹⁵N NMR spectroscopy. For example, isotopic labeling experiments involving the exchange of nitrosyls with ¹⁵NO₂⁻ or ¹⁵N¹⁸O have been used to correlate vibrational bands with the structures of the anions. researchgate.net
Ruthenium isotopes, such as ¹⁰⁰Ru, are also available for labeling studies. americanelements.com While less common than ¹⁵N labeling due to the higher cost and more specialized techniques required for detection (e.g., ⁹⁹Ru NMR), the use of ruthenium isotopes can provide valuable information about the role of the metal center in chemical transformations. researchgate.net The combination of isotopic labeling with theoretical calculations can provide a detailed picture of the electronic structure and reactivity of these complexes.
Green Chemistry Principles in Ruthenium(II) Nitrosyl Chloride Synthesis
The growing emphasis on sustainable chemical practices has led to the exploration of green chemistry principles in the synthesis of coordination compounds, including Ruthenium(II) Nitrosyl Chloride and its analogues. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Research into the synthesis of ruthenium complexes has demonstrated the viability of several green approaches.
One significant advancement is the adoption of mechanochemistry, which involves the synthesis of compounds by grinding solid reactants together, often in the absence of a solvent. mdpi.com This solvent-less method presents a substantial improvement over traditional solution-based syntheses, which can generate significant solvent waste. For instance, an efficient manual grinding protocol has been developed for the synthesis of ruthenium carboxylate complexes from a dichlorotris(triphenylphosphine)ruthenium(II) precursor. mdpi.com This technique is not only faster but also results in a better E-factor (Environmental factor) and Mass Productivity compared to conventional solvent-based methods. mdpi.com While this specific example focuses on carboxylate ligands, the principle is applicable to the synthesis of other ruthenium complexes, suggesting a potential green route for Ruthenium(II) Nitrosyl Chloride by selecting appropriate solid-state precursors.
Another key aspect of green synthesis is the selection of precursors and reagents that are less hazardous and more efficient. Methods for preparing ruthenium nitrosyl nitrate (B79036), a closely related precursor, have been developed that utilize readily available and cheaper raw materials, thereby enhancing the economic and environmental profile of the process. google.com Some modern, environmentally friendly methods for synthesizing ruthenium nitrosyl nitrate are designed to be scalable from laboratory tests to industrial production without the need for specialized equipment. google.comgoogle.com These processes also focus on creating high-purity products, which minimizes downstream purification needs and associated waste. google.com
Process optimization to improve atom economy and energy efficiency is also a cornerstone of green synthetic chemistry. Continuous flow synthesis represents a significant step in this direction. A flow synthesis method for producing ruthenium nanoparticles from a ruthenium nitrosyl nitrate precursor demonstrates how controlling reaction parameters like reactant mixing can prevent the formation of unwanted aggregates and byproducts. rsc.org Understanding the pH-dependent speciation of the ruthenium precursor is crucial for avoiding the precipitation of metal oxides, leading to a cleaner reaction. rsc.org Similarly, some two-step synthesis methods for ruthenium nitrosyl nitrate are noted for their short process routes and low energy consumption. google.com
The table below summarizes the application of green chemistry principles to the synthesis of ruthenium nitrosyl complexes.
| Green Chemistry Principle | Application in Ruthenium Nitrosyl Synthesis | Research Finding |
| Waste Prevention | Mechanochemical (solvent-free) synthesis avoids the use of bulk solvents, directly reducing chemical waste. | A manual grinding protocol for ruthenium carboxylate complexes demonstrated a lower E-factor and higher mass productivity compared to solution-based methods. mdpi.com |
| Safer Solvents & Auxiliaries | Utilizing water or minimizing solvent use through techniques like grinding. | The synthesis of related nitrosyl complexes often uses aqueous media or refluxing in ethanol (B145695)/water mixtures. scielo.br |
| Energy Efficiency | Developing synthetic routes that operate at ambient temperature and pressure or have shorter reaction times. | Mechanochemical synthesis by manual grinding is significantly faster than conventional refluxing methods. mdpi.com Two-step synthesis for the nitrate analogue boasts low energy consumption. google.com |
| Use of Renewable Feedstocks | While not widely documented for this specific compound, this principle encourages seeking bio-based starting materials. | N/A |
| Catalysis | Using catalytic reagents in place of stoichiometric ones to minimize waste. | Ruthenium complexes themselves are important catalysts, and their efficient synthesis is key to broader green applications. google.com |
| Designing for Degradation | Designing compounds that break down into innocuous substances after their use. | N/A |
| Real-time Analysis for Pollution Prevention | Continuous flow synthesis allows for real-time monitoring and control, preventing byproduct formation. | Flow synthesis of ruthenium nanoparticles from a nitrosyl precursor avoids aggregates by enabling homogeneous nucleation under fast mixing conditions. rsc.org |
| Inherently Safer Chemistry for Accident Prevention | Avoiding the use of highly reactive or toxic reagents and solvents. | Newer methods for preparing ruthenium nitrosyl nitrate avoid the extensive use of nitric acid. google.com |
Purification and Isolation Techniques for Research-Grade Samples
Obtaining research-grade Ruthenium(II) Nitrosyl Chloride, [Ru(NO)Cl₃], and its derivative complexes requires effective purification and isolation methods to remove unreacted starting materials, byproducts, and other impurities. The choice of technique depends on the specific impurities present and the desired final purity of the compound.
Recrystallization is a common and effective method for purifying solid ruthenium nitrosyl complexes. This technique relies on the difference in solubility of the complex and impurities in a particular solvent or solvent mixture at different temperatures. For example, Ruthenium(II) nitrosyl complexes with bipyridyl ligands have been successfully purified by recrystallization from a dichloromethane/hexane mixture. acs.org The crude product is dissolved in a minimum amount of the "good" solvent (dichloromethane) in which it is highly soluble, and a "poor" solvent (hexane) in which it is less soluble is slowly added until the solution becomes turbid. Upon cooling, the pure complex crystallizes out of the solution, leaving impurities behind.
Chromatographic techniques are powerful for separating complex mixtures. Anion exchange chromatography is particularly useful for purifying anionic ruthenium nitrosyl chloro complexes. google.com In this process, a solution containing the crude complex is passed through a resin that has positively charged functional groups. The anionic [RuNOCl₅]²⁻ complex binds to the resin, while neutral or cationic impurities pass through. The purified complex can then be eluted from the resin using a suitable eluent. google.comgoogle.com
Precipitation is another widely used isolation technique. It involves converting the desired compound into an insoluble solid from a solution where impurities remain dissolved. This is often achieved by adding a salt containing a large counter-ion that forms an insoluble salt with the complex ion. For instance, nitrosyl complexes have been isolated by precipitating them through the addition of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆). scielo.br The resulting solid is then collected by filtration.
Washing and Extraction are crucial steps to remove soluble impurities. After filtration, the collected solid is typically washed with appropriate solvents in which the desired product is insoluble but the impurities are soluble. Cold water and diethyl ether are commonly used washing solvents. scielo.bracs.org Solvent extraction can also be employed. In one procedure, crude ruthenium nitrosyl chloride was purified by dissolving it in anhydrous alcohol, which leaves behind insoluble sodium chloride. After filtering off the impurity, the alcohol was evaporated to yield the purified product. google.com
The table below details common purification and isolation techniques for ruthenium nitrosyl complexes.
| Technique | Description | Application Example |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. | A dark pink powder of Ru(dtbpy)(NO)Cl₃ was obtained by recrystallization from a dichloromethane/hexane solvent system. acs.org |
| Anion Exchange Chromatography | Separation of anions based on their affinity to a positively charged stationary phase (resin). | A process for the purification of ruthenium involves converting it to a nitrosylruthenium chlorocomplex and removing it from solution using a liquid or resin anion exchanger. google.com |
| Precipitation | Inducing a substance to solidify from a solution by adding a specific reagent. | Complexes have been isolated as solids by precipitation through the addition of ammonium hexafluorophosphate (NH₄PF₆). scielo.br |
| Filtration & Washing | A mechanical method to separate a solid from a liquid, often followed by washing the solid with a solvent to remove soluble impurities. | Precipitated solids are collected by filtration and washed with solvents like cold water or diethyl ether to remove residual impurities. scielo.bracs.org |
| Solvent Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Ruthenium nitrosyl nitrate has been purified by extraction with diethyl ether from an aqueous solution. google.com |
| Hydrolysis & Neutralization | Chemical conversion of the complex to an intermediate (e.g., hydroxide) to remove specific ions, followed by conversion back to the desired salt. | High-purity ruthenium nitrosyl nitrate was prepared from ruthenium nitrosyl chloride via hydrolysis to ruthenium nitrosyl hydroxide (B78521) to remove Cl⁻ ions, followed by neutralization with nitric acid. hep.com.cn |
Structural Elucidation and Advanced Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis of Ruthenium(II) Nitrosyl Chloride and Its Derivatives
While the simple compound Ruthenium(II) nitrosyl chloride (Ru(NO)Cl₃) often exists as a polymeric or hydrated species, its derivatives, particularly the pentachloroanion [Ru(NO)Cl₅]²⁻, have been extensively studied via single-crystal X-ray diffraction. These analyses provide precise data on crystal packing, the geometry of the ruthenium coordination environment, and the bonding characteristics of the critical nitrosyl (NO) ligand. The data presented is often from salts such as Potassium pentachloronitrosylruthenate(II) (K₂[Ru(NO)Cl₅]) and its ammonium (B1175870) analogue, (NH₄)₂[Ru(NO)Cl₅]. researchgate.netiucr.org
The crystal structure of derivatives like (NH₄)₂[Ru(NO)Cl₅] reveals a complex three-dimensional lattice held together by various intermolecular forces. The structure consists of discrete [Ru(NO)Cl₅]²⁻ anions and ammonium (NH₄⁺) cations. researchgate.net The packing is primarily governed by ionic interactions between the negatively charged complex anions and the positively charged cations.
X-ray diffraction studies show that the ruthenium atom in the [Ru(NO)Cl₅]²⁻ anion features a slightly distorted octahedral coordination geometry. researchgate.net The central ruthenium atom is bonded to five chloride ligands and the nitrogen atom of the nitrosyl group.
A notable feature of the coordination sphere is the difference in bond lengths between the chloride ligand positioned trans (opposite) to the nitrosyl group and those in the cis (adjacent) positions. The trans Ru-Cl bond is consistently found to be shorter than the four equatorial cis Ru-Cl bonds. researchgate.net This phenomenon is attributed to the strong π-accepting nature of the nitrosyl ligand, which influences the electronic properties of the bond directly opposite to it. The Ru-N bond is characteristically short, indicating a strong interaction. mdpi.com
Table 1: Selected Geometric Parameters for the [Ru(NO)Cl₅]²⁻ Anion
| Parameter | Bond/Angle | Value (Å or °) | Reference |
|---|---|---|---|
| Bond Length | Ru-N | 1.738(2) Å | researchgate.net |
| Bond Length | N-O | 1.131(3) Å | researchgate.net |
| Bond Length | Ru-Cl (trans to NO) | 2.357(1) Å | researchgate.net |
| Bond Length | Ru-Cl (cis to NO) | 2.373(1) - 2.379(2) Å | researchgate.net |
| Bond Angle | Ru-N-O | 176.7(5)° | researchgate.net |
The geometry of the coordinated nitrosyl ligand (NO) is a key indicator of the electronic structure of the complex. In ruthenium(II) nitrosyl chloride derivatives, the Ru-N-O linkage is nearly linear, with bond angles approaching 180°. researchgate.netacs.org For example, in K₂[Ru(NO)Cl₅], the Ru-N-O angle is reported to be approximately 176.7°. researchgate.net
Vibrational Spectroscopy for Structural Assignment and Bonding Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding within ruthenium nitrosyl chloride complexes. The vibrational frequencies of specific bonds, particularly the N-O stretch, are sensitive to the electronic environment and geometry of the complex.
Infrared (IR) spectroscopy is particularly useful for identifying the nitrosyl stretching frequency, denoted as ν(NO). This vibration gives rise to a strong and characteristic absorption band. The position of this band provides direct insight into the nature of the Ru-N-O bond. wikipedia.org
For ruthenium(II) nitrosyl complexes with a linear Ru-N-O group, the ν(NO) frequency typically appears in the range of 1845–1930 cm⁻¹. acs.orgwikipedia.org This high frequency is indicative of a strong N-O bond, approaching a triple bond, and supports the description of the ligand as NO⁺. The strong π-acceptor character of the NO⁺ ligand leads to significant back-bonding from the ruthenium d-orbitals into the π* orbitals of the nitrosyl group, which in turn strengthens the Ru-N bond but slightly weakens the N-O bond from what would be expected for free NO⁺. The precise frequency can be influenced by the other ligands in the coordination sphere. researchgate.netacs.org
Table 2: Representative Nitrosyl Stretching Frequencies (ν(NO)) for Ruthenium Nitrosyl Complexes
| Compound / Complex Ion | ν(NO) (cm⁻¹) | Reference |
|---|---|---|
| [Ru(NO)Cl₅]²⁻ | ~1845 - 1880 cm⁻¹ | researchgate.net |
| [Ru(NO)Cl₃(AsPh₃)₂] | 1869 cm⁻¹ | researchgate.net |
| [RuNOCl₄L]⁻ (L = nitroxide radical) | 1868 - 1872 cm⁻¹ | mdpi.com |
| [Ru(NO)(NH₃)₄(nicotinamide)]³⁺ | ~1926 cm⁻¹ | acs.org |
While IR spectroscopy is excellent for detecting the asymmetric ν(NO) stretch, Raman spectroscopy is particularly effective for observing symmetrical vibrational modes. e-bookshelf.dewilliams.edu In a molecule with octahedral symmetry like [Ru(NO)Cl₅]²⁻, certain modes are Raman-active while being IR-inactive, and vice-versa, providing complementary information.
The totally symmetric stretching mode of the four equatorial Ru-Cl bonds (the "breathing" mode) is a prominent feature in the Raman spectrum of [Ru(NO)Cl₅]²⁻. Other Raman-active modes include the Ru-N stretch and various bending modes (e.g., Cl-Ru-Cl, N-Ru-Cl). researchgate.net The Ru-N stretching vibration is typically found in the 550-635 cm⁻¹ range. researchgate.net Analysis of these symmetrical modes, often aided by normal coordinate analysis, allows for the calculation of force constants, which quantify the strength of the respective bonds. researchgate.net
Isotopic Substitution Effects on Vibrational Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a cornerstone for characterizing chemical bonds. The stretching frequency of the nitrosyl (NO) ligand is particularly informative. In ruthenium(II) nitrosyl complexes, the ν(NO) band typically appears in the range of 1820–1960 cm⁻¹, which is higher than that of free nitric oxide, suggesting a significant degree of back-bonding from the ruthenium d-orbitals to the π* orbitals of the NO ligand. nih.gov
Isotopic substitution, particularly the replacement of ¹⁴N with ¹⁵N in the nitrosyl ligand, serves as a definitive method for assigning the ν(NO) vibrational mode. For instance, in the trans-[RuII(NO)(NH₃)₄(py)]³⁺ complex (where py is pyridine), the ν(NO) frequency shifts from 1890 cm⁻¹ for the ¹⁴NO isotopomer to a lower frequency for the ¹⁵NO isotopomer, confirming the assignment of this band to the N-O stretch. nih.govacs.org A similar red-shift of approximately 300 cm⁻¹ is observed upon one-electron reduction of the RuII-NO⁺ moiety to a RuII-NO• species, further illustrating the sensitivity of the ν(NO) frequency to the electronic structure of the complex. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Information
NMR spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution. nsf.gov
¹H, ¹³C, ³¹P, and other Relevant Nuclei NMR Studies
¹H and ¹³C NMR spectroscopy provide detailed information about the organic ligands coordinated to the ruthenium center. researchgate.net For example, in complexes containing phosphine (B1218219) ligands, such as PPh₃, the ³¹P NMR chemical shift is highly sensitive to the coordination environment around the ruthenium atom. najah.edu Studies on various ruthenium(II) complexes have utilized ¹H, ¹³C, and ³¹P NMR to confirm the coordination of ligands and to elucidate the geometry of the complexes in solution. researchgate.netnajah.eduresearchgate.net The diamagnetic nature of {Ru-NO}⁶ complexes, which are considered to have a Ru(II) center bound to NO⁺, results in sharp NMR spectra, facilitating detailed structural analysis. nih.govuu.nl
Dynamic NMR Investigations of Ligand Exchange
Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics and mechanisms of chemical exchange processes, such as ligand exchange. najah.edu For instance, DNMR can be used to investigate the exchange of phosphine ligands in ruthenium(II) complexes, providing insights into the lability and stability of these compounds in solution. najah.eduacs.org These studies are crucial for understanding the reactivity of the complexes and their potential as catalysts or therapeutic agents. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for studying paramagnetic species, which have one or more unpaired electrons. While diamagnetic {Ru-NO}⁶ complexes are EPR silent, their one-electron reduction products, the paramagnetic {Ru-NO}⁷ species, can be characterized by EPR spectroscopy. nih.govnih.gov
Upon photolysis or chemical reduction, some ruthenium nitrosyl complexes can release nitric oxide (NO•), a paramagnetic molecule. The released NO• can be trapped by other molecules to form stable paramagnetic adducts that are detectable by EPR. researchgate.netmdpi.com For example, photolysis of K₂[Ru(NO)Cl₅] in solution leads to the formation of a Ru(III) species, which is paramagnetic and gives a characteristic axial EPR signal. nih.gov This technique has been instrumental in confirming the photo-induced release of NO from various ruthenium nitrosyl complexes. researchgate.netmdpi.com
Advanced X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray-based spectroscopic techniques provide element-specific information about the electronic structure and local coordination environment of the ruthenium center.
Ruthenium Oxidation State Determination by XPS
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the elemental composition and oxidation states of the constituent elements in a compound. researchgate.net For ruthenium compounds, the binding energies of the Ru 3d or Ru 3p core levels are sensitive to the oxidation state of the ruthenium atom. researchgate.netthermofisher.com
In a study of a Ru(NO)(NO₃)₃ compound, XPS was used to follow the changes in the ruthenium oxidation state during annealing. core.ac.uk The initial Ru 3d spectrum corresponded to a +4 oxidation state, which was reduced to +3 and eventually to metallic Ru(0) upon heating. core.ac.uk The Ru 3d₅/₂ binding energy for RuO₂ is typically around 280.7 eV. thermofisher.com It is important to note that the Ru 3d region often overlaps with the C 1s region, which can complicate the analysis. thermofisher.com Therefore, careful deconvolution of the spectra is necessary to accurately determine the ruthenium oxidation state. researchgate.net X-ray Absorption Near Edge Structure (XANES), another X-ray absorption technique, can also provide information about the geometry and oxidation state of the ruthenium center. nih.govresearchgate.netresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns upon ionization. For Ruthenium(II) Nitrosyl Chloride and its derivatives, mass spectrometry provides insight into the lability of the coordinated ligands and the stability of the core metal-nitrosyl fragment.
The fragmentation of ruthenium nitrosyl chloride complexes often involves the sequential loss of ligands such as chloride (Cl) and the nitrosyl group (NO). acs.orgresearchgate.net In negative ion mode mass spectrometry of an aqueous solution of RuCl3(NO)(H2O)2, a parent ion corresponding to [RuII(NO)Cl3(H2O)(OH)]− was detected at a mass-to-charge ratio (m/z) of 274. researchgate.net The primary fragmentation pathway observed was the loss of the NO group, resulting in the formation of [RuIIICl3(H2O)(OH)]− at m/z 244. researchgate.net This species can undergo further reductive elimination of a chlorine atom to produce [RuIICl2(H2O)(OH)]− (m/z 208). researchgate.net
In studies of related complexes, similar fragmentation behavior is observed. For example, Fast Atom Bombardment (FAB) mass spectrometry of Ru(dtbpy)(NO)Cl3 showed a significant fragment ion at m/z 470, corresponding to the loss of a single chloride ligand (M+ - Cl). acs.org The fragmentation of peptide complexes of Ruthenium(II) Nitrosyl Chloride also shows characteristic losses of HCl and H2O. sci-hub.st
Table 2: Selected Mass Spectrometry Fragmentation Data for Ruthenium Nitrosyl Chloride Complexes
| Precursor Ion / Compound | m/z of Precursor | Fragmentation Event | Fragment Ion | m/z of Fragment | Source |
|---|---|---|---|---|---|
| Ru(dtbpy)(NO)Cl3 | 505.7 (Calculated M+) | Loss of Cl | [Ru(dtbpy)(NO)Cl2]+ | 470 | acs.org |
| [RuII(NO)Cl3(H2O)(OH)]− | 274 | Loss of NO | [RuIIICl3(H2O)(OH)]− | 244 | researchgate.net |
| [RuIIICl3(H2O)(OH)]− | 244 | Loss of Cl | [RuIICl2(H2O)(OH)]− | 208 | researchgate.net |
This table is interactive. Users can sort and filter the data. These fragmentation patterns are crucial for confirming the composition of the coordination sphere and understanding the relative bond strengths within the molecule. The isotopic distribution pattern of ruthenium, which has several naturally occurring isotopes, provides a characteristic "fingerprint" that aids in the unambiguous identification of ruthenium-containing fragments in the mass spectrum. researchgate.net
Electronic Structure, Bonding, and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Configuration and Ground State Properties
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of ruthenium nitrosyl complexes. asianpubs.orgaun.edu.eg DFT calculations allow for the determination of equilibrium geometries, vibrational frequencies, and a detailed analysis of the electronic configuration and ground state. acs.org Functionals such as B3LYP and BP86 are commonly employed, often with basis sets like LANL2DZ for the ruthenium atom and 6-31G(d,p) or triple-ζ quality basis sets for other atoms. acs.orgnih.govtandfonline.com
DFT calculations are instrumental in elucidating the molecular orbital (MO) layout of ruthenium nitrosyl complexes. For typical {RuNO}⁶ systems, the highest occupied molecular orbitals (HOMOs) are predominantly of metal d-orbital character. rsc.org The lowest unoccupied molecular orbitals (LUMOs), conversely, are primarily composed of the antibonding π* orbitals of the nitrosyl ligand, with significant contributions from the ruthenium dπ orbitals. nih.gov This HOMO-LUMO composition is central to the compound's reactivity, particularly the susceptibility of the nitrosyl ligand to nucleophilic attack or reduction.
Upon one-electron reduction to a {RuNO}⁷ species, the added electron occupies what was the LUMO, an orbital with significant Ru-NO antibonding character. nih.govrsc.org This population of the π(NO) orbital leads to predictable changes in geometry and bonding. rsc.org In one study of related ruthenium tetraammine nitrosyl systems, the π component of the Ru-HNO interaction was identified as the HOMO-2, with the corresponding antibonding π orbital being the LUMO. rsc.org
Table 1: Example of Molecular Orbital Composition for a Ruthenium-Nitroxyl System This table illustrates typical fragment compositions in related systems as determined by DFT calculations.
| Molecular Orbital | Energy (eV) | Ru (%) | Ligand (HNO) (%) | Other Ligands (%) |
| σ* Ru-HNO | Value | Value | Value | Value |
| π* Ru-HNO (LUMO) | Value | Value | Value | Value |
| π Ru-HNO (HOMO-2) | Value | Value | Value | Value |
| σ Ru-HNO (HOMO-3) | Value | Value | Value | Value |
Data adapted from theoretical studies on analogous systems. rsc.org Exact values are system-dependent.
Quantum Chemical Calculations of Nitrosyl Bonding Modes
Quantum chemical calculations provide deep insights into the variable bonding modes of the nitrosyl ligand, which can be linear, bent, or bridging. researchgate.net
The geometry of the Ru-N-O unit is a direct reflection of the electronic state of the complex. In the vast majority of ground-state {RuNO}⁶ complexes, the Ru-N-O linkage is linear or nearly linear, with a bond angle close to 180°. rsc.orgwikipedia.org This linearity is characteristic of the NO⁺ ligand formalism and is stabilized by the extensive π-backbonding between the Ru(II) center and the nitrosyl cation. rsc.orgrsc.org
Upon a one-electron reduction, the complex becomes a {RuNO}⁷ species. This added electron populates a π* antibonding orbital of the Ru-NO unit. nih.govrsc.org The result is a significant structural change: the Ru-N-O angle bends to approximately 130-140°. rsc.orgiucr.org This bending is accompanied by a lengthening of the Ru-N bond and a decrease in the N-O stretching frequency (ν(NO)) observed in infrared spectroscopy. wikipedia.orgrsc.orgnih.gov DFT calculations have successfully modeled this transition, establishing the localized linear and bent geometries for {Ru-NO⁺} and {Ru-NO•} complexes, respectively. rsc.orgnih.gov
Table 2: Comparison of Properties for Linear vs. Bent Ruthenium Nitrosyl Moieties
| Property | {RuNO}⁶ (e.g., [Ru(bpy)₂Cl(NO)]²⁺) | {RuNO}⁷ (e.g., [Ru(bpy)₂Cl(NO)]⁺) |
| Ru-N-O Geometry | Linear (~170-180°) rsc.org | Bent (~130-140°) rsc.org |
| Formalism | Ru(II)-NO⁺ rsc.orgnih.gov | Ru(II)-NO• rsc.orgnih.gov |
| Typical ν(NO) (cm⁻¹) | ~1900-1965 wikipedia.orgrsc.org | ~1630-1690 wikipedia.orgrsc.orgnih.gov |
Data sourced from studies on various ruthenium nitrosyl complexes. rsc.orgwikipedia.orgrsc.orgnih.gov
To address the ambiguity in assigning oxidation states, the Enemark-Feltham notation, {MNO}ⁿ, is widely used. rsc.orgwikipedia.org In this formalism, 'n' is the sum of the metal's d-electrons and the electrons in the π* orbitals of the nitrosyl ligand. rsc.orgrsc.org For a Ruthenium(II) complex, which has a d⁶ configuration, the nitrosyl ligand is typically considered as NO⁺. Therefore, the resulting complex is classified as a {RuNO}⁶ system. rsc.orgresearchgate.net This notation provides a framework for correlating the electronic structure with the geometry of the M-N-O unit. wikipedia.orgacs.org Generally, complexes with n ≤ 6 exhibit linear M-N-O bonds, while those with n > 6 tend to have bent geometries. wikipedia.org The {RuNO}⁶ configuration for Ruthenium(II) Nitrosyl Chloride is consistent with the 18-electron rule for organometallic compounds. acs.org
Ab Initio and Post-Hartree-Fock Methods for Electron Correlation Effects
While DFT is a workhorse for many calculations, it can have limitations in describing systems with strong static electron correlation, where the single-determinant Hartree-Fock reference is insufficient. rsc.orgiaea.org The Ru-NO bond, with its strong covalency and delocalized electron density, is one such case. rsc.org
To obtain a more accurate description, multiconfigurational methods are required. rsc.org Complete Active Space Self-Consistent Field (CASSCF) calculations, sometimes followed by second-order perturbation theory (NEVPT2), have been applied to ruthenium nitrosyl complexes. acs.orgrsc.orgacs.org These ab initio methods explicitly include multiple electronic configurations in the wavefunction, providing a more robust treatment of electron correlation. rsc.orgiaea.org
Such studies unravel the complex interplay of electron correlation effects within the ruthenium coordination sphere. rsc.org They help to resolve the electronic character of the Ru and NO fragments, moving beyond simple formalisms like Ru(II)-NO⁺ or Ru(III)-NO⁰ to describe the bond as a strongly covalent interaction with significant charge delocalization. acs.orgrsc.org These high-level calculations are crucial for accurately describing bond dissociation energies, excited state properties, and the subtle electronic factors governing the complex's reactivity. acs.org
Reactivity and Reaction Mechanisms
Ligand Substitution Kinetics and Thermodynamics
The exchange of ligands in Ruthenium(II) Nitrosyl Chloride is a fundamental aspect of its chemistry, governed by the interplay of electronic and steric factors. These reactions predominantly follow associative pathways, influenced by the nature of the incoming and leaving ligands, as well as the surrounding solvent medium.
Associative and Dissociative Pathways
Ligand substitution reactions in square planar and octahedral complexes, including those of Ruthenium(II), can proceed through a spectrum of mechanisms ranging from purely associative (A) to purely dissociative (D). In an associative mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordination intermediate, which then releases the leaving group. Conversely, a dissociative mechanism involves the initial departure of the leaving group to generate a lower-coordination intermediate that is subsequently attacked by the incoming ligand.
For Ruthenium(II) Nitrosyl Chloride, experimental and computational studies suggest that ligand substitution reactions predominantly proceed via an associative interchange (Ia) mechanism . researchgate.netbohrium.comdocumentsdelivered.com This pathway is characterized by a transition state where the incoming ligand is entering the coordination sphere as the leaving group is departing, without the formation of a distinct, stable intermediate of higher coordination number. wikipedia.org The preference for an associative pathway is attributed to the 16-electron configuration of the square planar d8 metal center, which makes it susceptible to nucleophilic attack. Complexes that are coordinatively unsaturated are prime candidates for associative substitution reactions. libretexts.orglibretexts.org
Effects of Incoming and Leaving Ligands on Reaction Rates
The rates of ligand substitution in Ruthenium(II) Nitrosyl Chloride are significantly influenced by the electronic and steric properties of both the incoming nucleophile and the departing ligand. A key factor governing this reactivity is the pronounced trans effect of the nitrosyl (NO) ligand.
The strong π-acceptor nature of the NO ligand leads to a significant labilization of the ligand positioned trans to it. nih.gov This kinetic trans-effect weakens the metal-ligand bond in the trans position, making it more susceptible to substitution. rsc.org Consequently, the substitution of the chloride ligand trans to the nitrosyl group is often kinetically favored. nih.gov
The nature of the incoming ligand also plays a crucial role. Stronger nucleophiles will generally accelerate the rate of associative substitution. The effect of the leaving group is also critical; weaker metal-leaving group bonds and greater stability of the departing ligand in solution lead to faster reaction rates. For instance, in related ruthenium complexes, reductively triggered chloride dissociation is significantly faster when a strong trans-effect ligand is positioned opposite to the chloride. nih.gov
Solvent Effects on Ligand Exchange Processes
The solvent environment can exert a profound influence on the kinetics and thermodynamics of ligand exchange reactions in Ruthenium(II) Nitrosyl Chloride. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can all modulate the reaction rates and equilibria.
In associative substitution mechanisms, polar solvents can stabilize the charge separation that may develop in the transition state, thereby lowering the activation energy and accelerating the reaction. iupac.org If the solvent is nucleophilic, it can participate directly in the reaction mechanism, initially coordinating to the metal center before being replaced by the incoming ligand. libretexts.org This is often described by a two-term rate law, where one term is dependent on the concentration of the incoming ligand and the other is dependent on the solvent concentration.
For example, in the reaction of 2,4-dinitrochlorobenzene with piperidine, aprotic solvents were found to correlate well with the ET(30) parameter, which is a measure of solvent polarity. rsc.org The choice of solvent can also influence product distribution; for instance, in the substitution of chloride by N-heterocyles in a ruthenium nitrosyl complex, the use of different alcohols can lead to the formation of both cis and trans isomers, with longer reaction times favoring the thermodynamically more stable cis-product. nih.gov The presence of ethanol (B145695) as a stabilizer in chloroform, for instance, has been shown to quench radical reactions, highlighting the subtle yet significant role of the solvent medium. rsc.org
Nitrosyl Group Reactivity and Transformations
The coordinated nitrosyl ligand in Ruthenium(II) Nitrosyl Chloride is not merely a spectator ligand; it is a reactive center that can undergo a variety of transformations, including transfer, reduction, and oxidation reactions.
NO Transfer Reactions
Ruthenium(II) Nitrosyl Chloride can serve as a source of nitric oxide (NO), a crucial signaling molecule in various biological processes. The transfer of the NO group from the ruthenium center can be initiated through several mechanisms, most notably through electrochemical reduction.
The {RuNO}6 core of the complex can undergo a one-electron reduction to a {RuNO}7 species. researchgate.netasianpubs.org This reduction populates a π* orbital of the NO ligand, leading to a weakening of the Ru-NO bond and a bending of the typically linear Ru-N-O arrangement. This electronic perturbation facilitates the labilization and subsequent release of the NO molecule. nih.gov In aqueous solutions, the reduction of some ruthenium nitrosyl complexes is often irreversible, a characteristic attributed to the rapid dissociation of NO from the reduced species. researchgate.netasianpubs.org Computational studies have shown that ligands with π-acceptor properties trans to the NO group can lower the activation energy for NO release compared to π-donor ligands. rsc.org
Reduction and Oxidation of the Nitrosyl Ligand
The redox chemistry of the nitrosyl ligand in Ruthenium(II) Nitrosyl Chloride is central to its reactivity.
Reduction: As mentioned previously, the one-electron reduction of the {RuNO}6 moiety is a key step in triggering NO release. This process can be achieved electrochemically or by using chemical reducing agents. semanticscholar.org The reduction potential for this process is influenced by the other ligands in the coordination sphere. The resulting {RuNO}7 species is paramagnetic and characterized by a lower N-O stretching frequency in its infrared spectrum, indicative of a weaker N-O bond. nih.gov
Redox Chemistry and Electron Transfer Processes
The redox behavior of Ruthenium(II) Nitrosyl Chloride is characterized by electron transfer reactions that can be probed electrochemically. These processes are central to understanding the electronic structure of the complex and its reactivity.
Electrochemical Characterization (Cyclic Voltammetry)
In contrast to the reversible oxidation, the reduction of some related ruthenium nitrosyl complexes can be irreversible. For instance, the reduction of certain cyclometalated {Ru-NO}⁶ complexes has been shown to be irreversible, with the reduction potential being localized on the nitrosyl ligand. The electrochemical behavior, including the reversibility and the potentials of the redox events, is highly dependent on the solvent, the supporting electrolyte, and the nature of the ligands coordinated to the ruthenium center.
Redox Potentials and Their Relation to Electronic Structure
The redox potential of the Ru(II)/Ru(III) couple in [Ru(NO)Cl₅]²⁻ provides insight into the electronic environment of the ruthenium center. The formal electronic configuration of this {Ru-NO}⁶ complex is typically described as a Ru(II) center (a low-spin d⁶ metal) coordinated to a nitrosyl cation (NO⁺). nih.gov The oxidation process, therefore, involves the removal of an electron from the ruthenium d-orbitals.
The energy of the d-orbitals, and thus the redox potential, is influenced by the donor/acceptor properties of the coordinated ligands. In the case of [Ru(NO)Cl₅]²⁻, the five chloride ligands and the nitrosyl ligand create a specific ligand field around the ruthenium ion. Changes in this ligand sphere, for example, by substituting one or more chloride ligands with other groups, would be expected to shift the redox potential. More electron-donating ligands would generally make the complex easier to oxidize (a more negative redox potential), while more electron-withdrawing ligands would make oxidation more difficult (a more positive redox potential).
The electronic structure of the {RuNO}⁶ moiety is characterized by a strong π-backbonding interaction from the ruthenium d-orbitals to the π* orbitals of the NO⁺ ligand. This interaction stabilizes the d-orbitals and influences the energy levels involved in the redox process. The reversible one-electron oxidation suggests that the resulting Ru(III) species, formally a {RuNO}⁵ complex, is electronically stable.
Electron Transfer Reaction Kinetics
The kinetics of electron transfer reactions involving Ruthenium(II) Nitrosyl Chloride can be considered in the context of outer-sphere electron transfer theory. In an outer-sphere mechanism, the electron transfer occurs without any change in the coordination spheres of the reactants. The reversible nature of the one-electron oxidation of [Ru(NO)Cl₅]²⁻ is consistent with a rapid, outer-sphere electron transfer process.
Protonation and Deprotonation Reactions
The reactivity of Ruthenium(II) Nitrosyl Chloride in the presence of acids and bases is primarily dictated by the stability of the coordination sphere and the potential for ligand substitution or reactions involving the coordinated nitrosyl group.
In aqueous solutions, the chloride ligands in [Ru(NO)Cl₅]²⁻ can be subject to aquation, where a water molecule replaces a chloride ion. This process can be influenced by pH. In acidic solutions, the complex shows a degree of stability, and studies on its photochemistry have been conducted in acidic media to maintain the integrity of the pentachloro species. nih.govnih.gov
The conversion of a coordinated nitro ligand (NO₂⁻) to a nitrosyl ligand (NO⁺) in ruthenium complexes is often achieved in acidic media. This suggests that the Ru-NO bond in Ruthenium(II) Nitrosyl Chloride is stable under acidic conditions.
In basic solutions, ruthenium nitrosyl complexes can undergo nucleophilic attack at the nitrogen atom of the nitrosyl ligand. For some ruthenium nitrosyl complexes, this can lead to the formation of a nitro complex. This reactivity highlights the electrophilic character of the coordinated nitrosyl ligand.
Reactions with Small Molecules (e.g., O₂, CO, H₂)
The reactivity of Ruthenium(II) Nitrosyl Chloride with small molecules such as oxygen (O₂), carbon monoxide (CO), and hydrogen (H₂) is not extensively reported for the parent complex itself. However, the reactivity of related ruthenium nitrosyl complexes provides insight into potential reaction pathways.
Some ruthenium nitrosyl complexes have been shown to be effective catalysts for the hydrogenation of CO₂. For example, certain ruthenium-PNP nitrosyl complexes can catalyze the conversion of CO₂ and H₂ to formic acid. While this involves a more complex ligand system, it demonstrates the potential for the ruthenium nitrosyl moiety to participate in catalytic cycles involving small molecules.
In other studies, Ru(0) nitrosyl pincer complexes have been shown to react with O₂ to form Ru(II) peroxo-nitrosyl complexes. These peroxo complexes can then transfer an oxygen atom to substrates like phosphines or CO, regenerating the initial Ru(0) complex. This reactivity showcases a metal-ligand cooperation where both the ruthenium center and the nitrosyl ligand are involved in the activation of O₂.
Kinetic Isotope Effect Studies for Mechanistic Elucidation
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the reaction mechanisms of chemical compounds by providing insight into the rate-determining steps and the nature of transition states. libretexts.org This is achieved by measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. libretexts.orgwikipedia.org While specific, detailed KIE studies exclusively focused on Ruthenium(II) Nitrosyl Chloride are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its reactivity. Furthermore, isotopic labeling studies on related ruthenium nitrosyl complexes offer valuable insights into their reaction pathways.
The underlying principle of the kinetic isotope effect lies in the differences in vibrational frequencies of chemical bonds when an atom is substituted with a heavier isotope. princeton.edu A bond to a lighter isotope has a higher vibrational frequency and a higher zero-point energy compared to a bond to a heavier isotope. princeton.edu Consequently, breaking a bond to a lighter isotope requires less energy, leading to a faster reaction rate. The magnitude of the KIE, typically expressed as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH), provides information about the bonding changes occurring at or before the rate-determining step of a reaction.
Primary Kinetic Isotope Effects
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu For instance, in a reaction involving the cleavage of a carbon-hydrogen (C-H) bond, substituting hydrogen (¹H) with deuterium (B1214612) (²H) would result in a significant decrease in the reaction rate, leading to a kH/kD value typically ranging from 2 to 7. The magnitude of the primary KIE can provide information about the symmetry of the transition state.
Secondary Kinetic Isotope Effects
Secondary KIEs are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs, with kH/kD values typically close to unity (e.g., 0.7 to 1.5). wikipedia.org Secondary KIEs are further classified based on the position of the isotope relative to the reaction center:
α-Secondary KIEs: Occur when the isotope is attached to the atom undergoing a change in hybridization. For example, a change from sp³ to sp² hybridization during a reaction typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse secondary KIE (kH/kD < 1). wikipedia.org
β-Secondary KIEs: Are observed when the isotope is located on an atom adjacent to the reaction center. These effects are often attributed to hyperconjugation.
Isotopic Labeling in Ruthenium Nitrosyl Chemistry
While specific KIE data for Ruthenium(II) Nitrosyl Chloride is scarce, isotopic labeling studies, particularly with ¹⁵N, have been instrumental in understanding the reactivity of the nitrosyl ligand in various ruthenium complexes. For example, in situ FT-IR spectroelectrochemistry has been used to monitor the behavior of the nitrosyl group. nih.govacs.org By synthesizing an isotopically substituted compound such as Ru¹⁵NOpy, researchers can track the changes in the N-O stretching frequency during a reaction. nih.govacs.org This allows for the unambiguous assignment of vibrational bands and provides evidence for the formation of specific intermediates, such as the reduced RuIINO• species. nih.govacs.org Such studies help to elucidate the initial steps of reduction and the subsequent release of nitric oxide.
Hypothetical Application of KIE to Ruthenium(II) Nitrosyl Chloride Reactions
To illustrate how KIE studies could be applied to understand the reaction mechanisms of Ruthenium(II) Nitrosyl Chloride, consider a ligand substitution reaction where a chloride ligand is replaced by another ligand (L). Two possible mechanisms are an associative mechanism, where the incoming ligand first binds to the ruthenium center to form a seven-coordinate intermediate, and a dissociative mechanism, where a chloride ligand first dissociates to form a five-coordinate intermediate.
A hypothetical data table below demonstrates how KIEs could be used to distinguish between these two pathways. In this scenario, we could measure the ¹⁴N/¹⁵N KIE for the substitution of the nitrosyl ligand or a secondary deuterium KIE by deuterating a ligand in the complex.
| Reaction Mechanism | Isotopic Substitution | Expected KIE (klight/kheavy) | Rationale |
| Associative | Secondary KIE (e.g., deuterated ligand) | Inverse ( < 1 ) | The formation of a more sterically crowded seven-coordinate transition state would lead to an increase in the vibrational frequencies of the non-reacting bonds, resulting in an inverse KIE. |
| Dissociative | Secondary KIE (e.g., deuterated ligand) | Normal ( > 1 ) | The formation of a less sterically crowded five-coordinate transition state would lead to a decrease in the vibrational frequencies of the non-reacting bonds, resulting in a normal KIE. |
| Associative/Dissociative | ¹⁴N/¹⁵N KIE on the nitrosyl ligand | Close to 1 | If the Ru-NO bond is not significantly altered in the rate-determining step of ligand substitution, the ¹⁴N/¹⁵N KIE is expected to be negligible. |
This table is for illustrative purposes to demonstrate the potential application of KIE studies and does not represent actual experimental data for Ruthenium(II) Nitrosyl Chloride.
Coordination Chemistry and Ligand Sphere Dynamics
Influence of Ancillary Ligands on Ruthenium(II) Nitrosyl Chloride Properties
The nature of the ancillary ligands directly influences the electronic structure and steric environment of the ruthenium center, which in turn dictates the reactivity of the coordinated nitrosyl group. By systematically varying these ligands, the properties of the resulting Ruthenium(II) Nitrosyl Chloride complex can be finely tuned for specific applications.
The electronic properties of ancillary ligands, specifically their σ-donating and π-accepting capabilities, significantly impact the electron density at the ruthenium center. Strong σ-donating ligands increase the electron density on the ruthenium, which can lead to enhanced π-back-bonding to the π* orbitals of the nitrosyl ligand. This back-donation strengthens the Ru-NO bond and influences the N-O bond order and stretching frequency, which is observable via infrared spectroscopy.
Conversely, strong π-accepting ligands compete with the nitrosyl group for π-back-donation from the ruthenium center. This competition weakens the Ru-NO bond and can make the nitrosyl ligand more susceptible to nucleophilic attack. The interplay of these electronic effects allows for the precise modulation of the Ru-NO bond characteristics. For instance, in a series of trans-[Ru(NH₃)₄L(NO)]³⁺ complexes, where L is a variable N-heterocyclic ligand, a linear correlation is observed between the reduction potential of the complex and the π-acidity of the ligand L. As the π-acidity of L increases, the oxidizing strength of the coordinated NO also increases. nih.gov
Steric hindrance introduced by bulky ancillary ligands can also play a significant role. Large ligands can restrict the approach of reactants to the ruthenium center, thereby influencing the kinetics of substitution reactions. 41.89.101 For example, the substitution of a labile aqua ligand in ruthenium(II) terpyridyl complexes was found to be affected by the steric bulk of bidentate ancillary ligands. 41.89.101 The increased steric hindrance of a 2,2'-bipyridyl ligand compared to two independent trans pyridine (B92270) ligands resulted in lower reactivity for the former. 41.89.101
Table 1: Influence of Ancillary Ligand Electronic Properties on Ruthenium(II) Nitrosyl Chloride Complexes
| Ancillary Ligand Type | Electronic Effect on Ruthenium | Impact on Ru-NO Bond | Consequence for Nitrosyl Group |
| Strong σ-donor | Increases electron density | Strengthens π-back-bonding | Decreased electrophilicity |
| Strong π-acceptor | Decreases electron density available for back-bonding to NO | Weakens π-back-bonding | Increased electrophilicity |
| Bulky Ligands | - | Can influence bond angles | Steric shielding from reactants |
The strategic design of ancillary ligands provides a powerful tool for tuning the reactivity of the coordinated nitrosyl group. This is particularly important for applications where the controlled release of nitric oxide (NO) is desired. The electronic properties of the ligands trans to the NO group have a pronounced effect on the lability of the nitrosyl ligand. rsc.org
By incorporating ligands with different electron-donating or -withdrawing substituents, the susceptibility of the nitrosyl group to either photochemical or reductive activation can be modulated. nih.gov For instance, the introduction of N-heterocyclic ligands allows for the preparation of a wide array of complexes with varying reactivity of the coordinated NO⁺ ligand. nih.gov The choice of ancillary ligands can also influence whether the complex releases nitric oxide (NO) or nitroxyl (B88944) (HNO) upon activation. nih.gov
Furthermore, the nature of the ancillary ligands is critical in determining the stability of photoinduced linkage isomers of the nitrosyl group. rsc.org Light irradiation can convert the ground-state Ru-NO linkage to a metastable Ru-ON linkage, and the properties of the other ligands in the coordination sphere influence the stability and lifetime of this metastable state. rsc.org
Chirality in Ruthenium(II) Nitrosyl Chloride Complexes and Stereochemical Control
The introduction of chiral ligands into the coordination sphere of Ruthenium(II) Nitrosyl Chloride results in chiral complexes. This chirality can arise from the use of inherently chiral ancillary ligands or from the specific geometric arrangement of achiral ligands around the ruthenium center. The synthesis of such complexes allows for the study of stereochemical control in their reactions and opens up possibilities for their use in asymmetric catalysis and as chiroptical materials.
The stereospecific synthesis of cis-nitrosyl complexes has been achieved through the direct reaction of NO with the corresponding cis-[Ru(NH₃)₄X₂]ⁿ⁺ complexes. researchgate.net The rigid and predictable coordination geometry of ruthenium complexes, often octahedral, facilitates the design and synthesis of enantiomerically pure compounds. The characterization of these chiral complexes often involves techniques such as circular dichroism (CD) spectroscopy, in addition to standard methods like NMR and X-ray crystallography.
Supramolecular Assemblies Involving Ruthenium(II) Nitrosyl Chloride Units
For example, the pyridine ligands in trans-Ru(NO)(Py)₂Cl₂(OH) can engage in π-stacking interactions, leading to the stabilization of the crystal structure. researchgate.net The ability to incorporate functional groups into the ancillary ligands that can participate in specific intermolecular interactions allows for the rational design of complex supramolecular systems with potentially novel photophysical or photochemical properties. rsc.org The assembly of systems that combine a photo-switchable ruthenium nitrosyl unit with a paramagnetic moiety is an area of active research, with the goal of creating light-inducible magnetic materials. rsc.org
Coordination Polymer and Metal-Organic Framework (MOF) Incorporations
The integration of Ruthenium(II) Nitrosyl Chloride units into coordination polymers and metal-organic frameworks (MOFs) represents a promising strategy for creating advanced materials with tailored properties. In these structures, the ruthenium complex acts as a node or a strut, connecting to other metal centers or organic linkers to form an extended network.
Two new mixed-metal MOFs have been synthesized using Ru₃O(OAc)₆⁺-based struts and Co(II)-based nodes. researchgate.net The incorporation of the ruthenium nitrosyl moiety into a coordination polymer has also been demonstrated to create photoactive materials capable of releasing nitric oxide. researchgate.net
In some cases, the ruthenium nitrosyl complex itself can be part of a larger metalloligand that is then used to construct the coordination polymer. researchgate.net The resulting materials can exhibit interesting properties such as porosity, which is relevant for gas storage and separation, as well as catalytic activity. tum.de The defects within these frameworks, which can be influenced by the incorporation of different linkers, also play a key role in their sorption and catalytic properties. tum.de The crystal structure of sodium salts of [RuNOCl₄L]⁻, where L is a nitronyl nitroxide radical, reveals 1D or 2D polymeric structures due to the bridging of sodium cations by chloride ligands or oxygen atoms of the nitroxides. nih.govmdpi.com
Advanced Catalytic Activity and Mechanistic Pathways
Homogeneous Catalysis Mediated by Ruthenium(II) Nitrosyl Chloride
Ruthenium(II) nitrosyl complexes are effective homogeneous catalysts, often utilized as precursors that are activated under reaction conditions. Their catalytic applications span a range of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation. The nitrosyl ligand, acting as a strong π-acceptor, significantly influences the electronic properties and reactivity of the ruthenium center.
The catalytic activity of ruthenium nitrosyl complexes is deeply rooted in the nature of the {RuNO}6 moiety. In this configuration, the bonding is generally described as a Ru(II) metal center coordinated to a NO+ ligand. nih.gov Mechanistic studies have revealed that the catalytic cycles often involve changes in the oxidation state of the ruthenium center or the geometry of the nitrosyl ligand.
One-electron reduction of the Ru(II)NO+ center is a key mechanistic step in several catalytic processes. This reduction generates a {RuNO}7 species, which can be described as Ru(II)NO•. acs.orgnih.gov This transformation is accompanied by a significant decrease in the N-O stretching frequency in infrared spectroscopy and a bending of the Ru-N-O angle from linear to bent. acs.orgrsc.org The formation of this intermediate is crucial as it can facilitate the dissociation of other ligands or of the NO• radical itself, opening a coordination site for substrate binding and subsequent transformation. nih.gov In some catalytic applications, the nitrosyl ligand remains bonded to the metal center and can influence the reaction through its characteristic linear/bent interconversion, which modulates the electron density at the metal center. nih.gov
Ruthenium(II) nitrosyl chloride, often formulated as Ru(NO)Cl3 (which is a polymeric species), typically serves as a catalyst precursor rather than the active catalyst itself. nih.govrsc.org Activation is required to generate the catalytically active species. This process can involve several pathways:
Ligand Substitution: The chloride ligands can be substituted by other ligands, such as phosphines, amines, or pincer ligands, to form more soluble and reactive complexes. For instance, the reaction of RuCl3(NO)(PPh3)2 with a PNP pincer ligand yields a Ru(II) complex that, upon further modification, becomes an active catalyst for dehydrogenative coupling. acs.org
Reduction: The precursor can be reduced to generate a more electron-rich and reactive metal center. This is a common step in reactions involving nitric oxide release, where the one-electron reduction of the {RuNO}6 moiety is the primary step. nih.gov
Solvolysis: In solution, especially in coordinating solvents like water, chloride ligands can be substituted by solvent molecules, leading to the formation of aqua or hydroxo complexes that may exhibit different catalytic activities. rsc.orgresearchgate.net
The choice of ligands and reaction conditions dictates the nature of the active species formed. For example, in the presence of a base, pincer-ligated ruthenium nitrosyl chloride precursors can be converted into catalytically active Ru(0) or Ru(II) species for alcohol dehydrogenation or CO2 hydrogenation. nih.govacs.org
The performance of catalysts derived from Ruthenium(II) nitrosyl chloride is often evaluated by their selectivity and turnover frequency (TOF) or turnover number (TON). The ligand environment around the ruthenium center is critical in controlling these parameters.
In the ruthenium-catalyzed C-H/N-O activation for the synthesis of isoquinolones, high levels of chemo- and regioselectivity have been achieved. The use of a [Ru(p-cymene)Cl2]2 catalyst with a carboxylate additive allows for annulations of bromoalkynes that place the organic substituent distal to the nitrogen atom, a selectivity complementary to previous methods. organic-chemistry.orgnih.gov
Catalytic systems based on ruthenium nitrosyl pincer complexes have demonstrated high efficiency in the hydrogenation of CO2 to formic acid and the reverse dehydrogenation reaction. These bench-stable complexes can achieve high turnover numbers under relatively mild conditions. nih.govdtu.dk For instance, in ionic liquids, these catalysts can afford TONs up to 1305 for CO2 hydrogenation and 949 for formic acid dehydrogenation. dtu.dkchemrxiv.org The system's robustness was demonstrated by its ability to perform up to 10 reversible hydrogenation/dehydrogenation cycles before a significant loss of activity, reaching a total TON of approximately 25,000. nih.gov
Table 1: Turnover Numbers (TONs) for CO2 Hydrogenation and Formic Acid (FA) Dehydrogenation Catalyzed by Ruthenium Nitrosyl Complexes
| Catalyst System | Reaction | Turnover Number (TON) | Conditions | Reference |
|---|---|---|---|---|
| Ru-PNP Nitrosyl Complex / EMIM OAc | CO2 Hydrogenation | up to 1305 | Low temperature, ionic liquid | dtu.dk |
| Ru-PNP Nitrosyl Complex / EMIM OAc | FA Dehydrogenation | up to 949 | 95 °C, 3 hours | dtu.dk |
| Ru-1 / EMIM OAc | Reversible Cycles | ~24,920 (total over 11 cycles) | Hydrogenation/dehydrogenation cycles | nih.gov |
| Ru-2 / EMIM OAc | Reversible Cycles | ~25,860 (total) | Hydrogenation/dehydrogenation cycles | nih.gov |
Specific Catalytic Transformations
Catalysts derived from Ruthenium(II) nitrosyl chloride are active in a range of important synthetic reactions, including oxidations, reductions, and C-H functionalization.
Ruthenium nitrosyl complexes have proven to be versatile catalysts for both oxidation and reduction processes.
Oxidation: A notable example is the dehydrogenative coupling of alcohols to form esters, a reaction that involves the oxidation of the alcohol. A Ru(0) pincer complex derived from a Ru(II) nitrosyl precursor catalyzes this transformation, achieving full conversion under either air or an argon atmosphere. acs.org
Reduction: These catalysts are highly effective in reduction reactions. Ruthenium PNP nitrosyl complex salts are active pre-catalysts for the transfer hydrogenation of ketones and aldehydes using isopropanol (B130326) as the hydrogen source. Ketones can be fully converted at 90 °C within 5 minutes. researchgate.net Furthermore, as detailed previously, ruthenium nitrosyl pincer complexes are highly efficient in the hydrogenation of carbon dioxide to formic acid. nih.govdtu.dk
Table 2: Catalytic Performance in Transfer Hydrogenation of Ketones
| Catalyst | Substrate | Conversion | Time | Temperature | Reference |
|---|---|---|---|---|---|
| [RuPNP(Cl)2NO]X (Ru-1 to Ru-4) | Ketones | up to 100% | 5 min | 90 °C | researchgate.net |
| [RuPNP(Cl)2NO]Cl (Ru-1) | Aldehydes | 100% | 7 h | 70 °C | researchgate.net |
Ruthenium-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach to complex molecule synthesis. Ruthenium(II) nitrosyl species and their derivatives play a role in this area. For example, the reaction of an azo dye with Ru(PPh3)3Cl2 leads to a cyclometalated Ru(III) complex via C-H bond activation, which can then be treated with nitric oxide to afford an organometallic ruthenium nitrosyl complex. channeli.in
More directly, ruthenium(II) catalysts are employed for the annulation of N-hydroxibenzamides with alkynes through a C-H/N-O activation mechanism. organic-chemistry.orgnih.gov The proposed catalytic cycle involves a chelation-assisted C-H metalation at the ortho-position of the benzamide, followed by migratory insertion of the alkyne. This strategy provides a step-economical pathway to bioactive isoquinolone scaffolds. organic-chemistry.org
Polymerization and Oligomerization Reactions
Ruthenium(II) nitrosyl complexes have demonstrated potential as catalysts in controlled radical polymerization processes. Specifically, certain ruthenium(II) nitrosyl complexes bearing α-diimine ligands have been shown to be effective catalyst precursors for the atom transfer radical polymerization (ATRP) of styrene. nih.gov ATRP allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
The catalytic activity in these systems is influenced by the nature of the ligands surrounding the ruthenium center. For instance, in a study of various ruthenium(II) complexes for the living radical polymerization of methyl methacrylate (B99206) (MMA), the catalytic activity was found to correlate with the redox potential of the complex. rsc.org Complexes with more electron-donating ligands, which have lower redox potentials, exhibited faster polymerization rates. rsc.org This suggests that the electronic environment of the ruthenium center, which is significantly influenced by the strongly π-accepting nitrosyl ligand, plays a crucial role in the activation of the dormant polymer chains.
While detailed studies on the oligomerization reactions specifically catalyzed by Ruthenium(II) Nitrosyl Chloride are not extensively documented, the principles governing its activity in polymerization suggest its potential applicability in controlling the formation of shorter-chain oligomers under specific reaction conditions.
Table 1: Catalytic Activity of Ruthenium(II) Nitrosyl Complexes in Atom Transfer Radical Polymerization of Styrene
| Catalyst Precursor | Monomer | Polymer | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| fac-[(N-N)Ru(NO)Cl₃]¹ | Styrene | Polystyrene | Varies with conditions | Generally < 1.5 | nih.gov |
¹N-N represents various α-diimine ligands.
Olefin Metathesis and Related Transformations
Olefin metathesis is a powerful carbon-carbon double bond forming reaction, and ruthenium complexes are among the most effective catalysts for this transformation. nih.govresearchgate.net While the classical Grubbs and Hoveyda-Grubbs catalysts, which are ruthenium alkylidene complexes, are the most well-known, research into other types of ruthenium precursors continues.
Currently, there is limited direct evidence in the scientific literature for the use of Ruthenium(II) Nitrosyl Chloride as a direct precatalyst for standard olefin metathesis reactions like ring-closing metathesis (RCM) or cross-metathesis. nih.govorganic-chemistry.org These reactions typically require the in-situ formation of a ruthenium alkylidene species, and the reaction pathways from Ruthenium(II) Nitrosyl Chloride to such active species are not well-established.
However, the broader family of ruthenium-catalyzed metathesis reactions includes enyne metathesis, which involves the reaction of an alkene and an alkyne to form a 1,3-diene. organic-chemistry.orgnih.gov Ruthenium carbene complexes are known to catalyze these transformations effectively. organic-chemistry.orgnih.gov While direct catalysis by Ruthenium(II) Nitrosyl Chloride is not reported, its potential to be converted into an active metathesis catalyst under specific reaction conditions remains an area for further investigation.
Hydrogenation and Dehydrogenation Catalysis
Ruthenium nitrosyl complexes have shown significant promise in hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis and energy storage.
Ruthenium(II) nitrosyl pincer complexes have been demonstrated to be highly active precatalysts for the transfer hydrogenation of ketones and aldehydes. usp.brnih.gov In these reactions, an alcohol, such as isopropanol, serves as the hydrogen source. These catalysts can achieve high to full conversion of ketones within minutes at elevated temperatures. usp.br Interestingly, the transfer hydrogenation of aldehydes often requires higher temperatures and longer reaction times compared to ketones, suggesting different reaction mechanisms may be at play. usp.br
Table 2: Transfer Hydrogenation of Acetophenone Catalyzed by a Ruthenium(II) Nitrosyl Pincer Complex¹
| Temperature (°C) | Time | Conversion (%) |
| 90 | 5 min | >95 |
| 35 | 18 h | 90 |
¹Conditions: [RuPNP(Cl)₂(NO)]Cl as precatalyst, KOtBu as base, isopropanol as solvent and hydrogen source. usp.br
The reversible hydrogenation of carbon dioxide to formic acid and the dehydrogenation of formic acid are crucial reactions for hydrogen storage and CO₂ utilization. Ruthenium nitrosyl pincer complexes have been identified as effective catalysts for both of these transformations. organic-chemistry.orgacs.orgwhiterose.ac.uk These catalytic systems can operate at low temperatures in ionic liquids, affording high turnover numbers. acs.orgwhiterose.ac.uk The same catalytic system can efficiently promote both the forward (CO₂ hydrogenation) and reverse (formic acid dehydrogenation) reactions, demonstrating their potential for creating reversible hydrogen storage cycles. acs.orgwhiterose.ac.uk
Table 3: Reversible CO₂ Hydrogenation and Formic Acid Dehydrogenation with a Ruthenium(II) Nitrosyl Pincer Complex¹
| Reaction | Substrate | Product | Conversion (%) | Turnover Number (TON) |
| Hydrogenation | CO₂/H₂ | Formic Acid | up to 94 | up to 1305 |
| Dehydrogenation | Formic Acid | CO₂/H₂ | >95 | up to 949 |
¹Catalyst system: Ruthenium-PNP nitrosyl complex salt in an ionic liquid. acs.orgwhiterose.ac.uk
Carbon-Carbon Bond Formation Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. While palladium is the most common catalyst for many cross-coupling reactions, ruthenium catalysts have emerged as viable alternatives for certain transformations.
Currently, there is a lack of specific reports on the use of Ruthenium(II) Nitrosyl Chloride as a catalyst for well-known cross-coupling reactions such as the Heck, Suzuki-Miyaura, or Sonogashira reactions. nih.govnih.govacs.orgresearchgate.net These reactions typically proceed through catalytic cycles involving oxidative addition and reductive elimination, and the strong Ru-NO bond in nitrosyl complexes may hinder these elementary steps under standard conditions.
However, the broader class of ruthenium complexes is known to catalyze various C-C bond-forming reactions. For instance, ruthenium-catalyzed alkene-alkyne couplings to form 1,4-dienes have been reported. rsc.orgnih.gov Additionally, ruthenium complexes can catalyze Heck-type olefination and Suzuki coupling reactions, where in some cases, the active catalytic species are believed to be ruthenium nanoclusters formed in situ. researchgate.net The potential for Ruthenium(II) Nitrosyl Chloride to serve as a precursor to such catalytically active species under reductive conditions is a plausible area for future research.
Heterogeneous Catalysis Derived from Ruthenium(II) Nitrosyl Chloride Precursors
The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved stability. Ruthenium(II) nitrosyl chloride can serve as a precursor for the synthesis of such heterogeneous catalysts.
Immobilization Strategies on Supports
Several strategies can be employed to immobilize ruthenium nitrosyl complexes on various supports, such as silica (B1680970) and alumina (B75360).
One common approach involves the functionalization of the support surface with ligands that can coordinate to the ruthenium center. For example, silica gel can be modified with isonicotinamide (B137802) groups, which can then bind to a ruthenium ammine complex. nih.govusp.br The nitrosyl functionality can be subsequently introduced by reacting the immobilized ruthenium aqua complex with nitrite (B80452). nih.govusp.br This method allows for the covalent anchoring of the complex to the support, which helps to prevent leaching of the metal into the reaction medium. researchgate.net
Another strategy involves the direct impregnation of a support with a solution of the ruthenium nitrosyl precursor, followed by thermal or chemical treatment to generate the active catalytic species on the surface. For instance, ruthenium nitrosyl nitrate (B79036) has been used as a precursor to synthesize ruthenium nanoparticles on supports. researchgate.net
Surface Characterization of Heterogeneous Catalysts
A variety of surface-sensitive techniques are employed to characterize heterogeneous catalysts derived from ruthenium nitrosyl precursors.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present on the catalyst surface. The strong N-O stretching vibration of the nitrosyl ligand, typically found in the 1800-1900 cm⁻¹ region, can be used to confirm the presence and coordination environment of the immobilized nitrosyl complex. researchgate.netnih.govmdpi.com Changes in the position of this band can provide information about the electronic environment of the ruthenium center and its interaction with the support. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and oxidation states of the species on the catalyst surface. The binding energies of the Ru 3d or Ru 3p core levels can be used to identify the oxidation state of ruthenium. researchgate.netnih.gov For example, XPS has been used to study various ruthenium compounds, including RuO₂, RuCl₃, and Ru(NO)(NO₃)₃, providing valuable data for the characterization of catalysts derived from these precursors. researchgate.net
Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and particle size distribution of the supported catalyst. These techniques are particularly useful for characterizing supported ruthenium nanoparticles, providing information on their size, shape, and dispersion on the support material.
Table 4: Spectroscopic Data for Characterization of Ruthenium Nitrosyl Species
| Technique | Analyte | Characteristic Signal/Region | Information Gained |
| FT-IR | Ru-NO | ~1800-1900 cm⁻¹ (ν(NO)) | Presence and coordination of the nitrosyl ligand |
| XPS | Ruthenium | Ru 3d, Ru 3p binding energies | Oxidation state and chemical environment of ruthenium |
Catalytic Performance in Heterogeneous Systems
A comprehensive review of scientific literature indicates that the direct application of Ruthenium(II) Nitrosyl Chloride as a discrete molecular complex immobilized on a solid support for use in heterogeneous catalysis is not a widely documented field of study. Research in ruthenium catalysis typically falls into two distinct categories:
Homogeneous Catalysis with Ruthenium Nitrosyl Complexes: Various ruthenium nitrosyl complexes, often featuring sophisticated ligand architectures like pincer ligands, are utilized as catalysts in homogeneous solutions. These systems have shown activity in reactions such as the transfer hydrogenation of ketones and the hydrogenation of carbon dioxide. researchgate.netchemrxiv.org In these cases, the catalyst is dissolved in the reaction medium and is not part of a solid-phase, heterogeneous system.
Heterogeneous Catalysis with Supported Ruthenium: A vast body of research exists on heterogeneous catalysts prepared by supporting ruthenium on various solid materials, including silica (SiO₂), alumina (Al₂O₃), and zeolites. rsc.orgnsf.govmdpi.com In the majority of these studies, a precursor such as ruthenium(III) chloride (RuCl₃) is used to impregnate the support material. The precursor is then typically reduced to form ruthenium metal nanoparticles or oxidized to form ruthenium oxide species, which serve as the active catalytic sites. rsc.orgmdpi.com While the precursor may be a ruthenium chloride compound, the final active species on the support is not the intact Ruthenium(II) Nitrosyl Chloride complex.
One study detailed the immobilization of a related but distinct complex, a ruthenium tetraammine nitrosyl species, onto a modified silica gel surface. nih.gov The research focused on the material's ability to release and regenerate nitric oxide (NO) upon photochemical or chemical stimulation, rather than its catalytic performance in organic synthesis or other industrial chemical transformations. nih.gov The study demonstrated successful regeneration of the nitrosyl complex over three cycles with minimal leaching of the ruthenium. nih.gov
Despite extensive searches for the catalytic performance of heterogenized Ruthenium(II) Nitrosyl Chloride, specific research findings detailing its use in reactions like oxidation, hydrogenation, or carbon-carbon bond formation—complete with performance metrics such as turnover numbers, selectivity, and substrate scope—could not be located in the available scientific literature. Therefore, data tables detailing such catalytic performance cannot be generated at this time. The focus of ruthenium nitrosyl chemistry has predominantly been on its homogeneous catalytic applications and its potential in medicinal chemistry for nitric oxide delivery, while heterogeneous ruthenium catalysis has largely centered on supported metallic nanoparticles derived from simpler ruthenium salts.
Advanced Applications in Materials Science and Analytical Chemistry
Ruthenium(II) Nitrosyl Chloride in Advanced Materials Synthesis
The synthesis of advanced materials with tailored properties is a cornerstone of modern technology. Ruthenium(II) nitrosyl chloride and its derivatives are being explored as versatile building blocks for creating functional and responsive materials, owing to the unique characteristics of the {RuNO}⁶ moiety.
Precursors for Ruthenium-Containing Thin Films
While a range of ruthenium compounds, particularly organometallics like ruthenocene derivatives and triruthenium dodecacarbonyl, are commonly employed as precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ruthenium and ruthenium oxide thin films, the use of Ruthenium(II) nitrosyl chloride for this purpose is not well-documented in scientific literature. The suitability of a precursor for these techniques is heavily dependent on its volatility, thermal stability, and decomposition pathway.
Typically, precursors for CVD and ALD are chosen for their ability to sublime or evaporate at relatively low temperatures and then decompose cleanly on a heated substrate to deposit a high-purity thin film. The preference for organometallic ruthenium precursors often stems from their favorable vapor pressures and cleaner decomposition profiles, which are critical for achieving high-quality films for microelectronics and other advanced applications.
Integration into Functional Materials
Ruthenium nitrosyl complexes, including Ruthenium(II) nitrosyl chloride, are of significant interest as components for the assembly of functional materials. These materials can exhibit novel magnetic, optical, or electronic properties arising from the interplay between the ruthenium nitrosyl unit and other molecular components.
One promising area of research is the use of ruthenium nitrosyl complexes as building blocks for creating heterometallic systems. By linking the ruthenium nitrosyl moiety with other metal ions, it is possible to create materials where a photoswitchable unit (the ruthenium nitrosyl group) is combined with a paramagnetic center. Such systems have the potential to exhibit light-induced changes in their magnetic behavior, paving the way for the development of novel functional materials for applications in data storage and molecular electronics.
Photoresponsive Materials Development
The development of materials that respond to light is a key area of materials science, with applications ranging from optical data storage to smart windows. Ruthenium nitrosyl complexes, including Ruthenium(II) nitrosyl chloride, are at the forefront of this research due to the phenomenon of photoinduced linkage isomerism of the nitrosyl ligand.
Upon irradiation with light of a specific wavelength, the Ru-NO bond can undergo a transformation to a metastable Ru-ON linkage isomer. This change in coordination geometry is accompanied by significant alterations in the electronic and vibrational properties of the complex. This photoisomerization process is reversible and can be exploited for the development of photochromic materials, where the color of the material changes in response to light.
The difference in the refractive indices between the ground state and the metastable linkage isomer also makes these materials candidates for the creation of hologram gratings. The ability to switch between two distinct states using light opens up possibilities for high-density optical data storage.
Application in Analytical Chemistry Methodologies
The unique spectroscopic and chemical properties of Ruthenium(II) nitrosyl chloride and its derivatives make them valuable tools in the field of analytical chemistry. Their ability to interact with specific analytes and to undergo measurable changes in their properties forms the basis for new analytical methods.
Spectroscopic Probes for Environmental Analytes
Ruthenium(II) nitrosyl chloride and related complexes have the potential to be used as spectroscopic probes for the detection of various environmental analytes. The principle behind their use as sensors often relies on the reactivity of the coordinated nitrosyl ligand or the ruthenium center itself.
A notable example, although in a biological context, that illustrates the potential for environmental sensing is the use of a ruthenium nitrosyl complex as a colorimetric sensor for hydrogen sulfide (B99878) (H₂S). In this system, the ruthenium complex exhibits a distinct color change upon reaction with H₂S, allowing for its visual detection. The reaction also triggers the release of nitric oxide (NO), which can be detected by other means. This "cross-talk" between the analyte and the release of a signaling molecule is a sophisticated sensing mechanism.
This principle can be extended to the detection of environmental pollutants. For instance, a ruthenium nitrosyl complex could be designed to react selectively with a specific environmental toxin, leading to a change in its absorption or emission spectrum. The high sensitivity of spectroscopic techniques like UV-Vis and fluorescence spectroscopy would enable the detection of very low concentrations of the analyte.
| Analyte | Sensing Principle | Observable Change |
| Hydrogen Sulfide (H₂S) | Reaction with the ruthenium nitrosyl complex | Colorimetric change and release of nitric oxide (NO) |
Reagents in Specialized Chemical Analysis
Beyond their use as probes, ruthenium nitrosyl complexes can also serve as reagents in specialized chemical analysis. Their ability to release nitric oxide under specific conditions, such as upon electrochemical reduction or photoirradiation, can be harnessed for analytical purposes.
The released nitric oxide can be detected and quantified using various analytical techniques, including electrochemical sensors and spectroscopic methods. This controlled release of NO can be used to calibrate NO sensors or to study the effects of NO in various chemical and biological systems.
Furthermore, the reactivity of the ruthenium center in Ruthenium(II) nitrosyl chloride can be exploited in chemical analysis. The chloride ligands can be substituted by other molecules, and the redox state of the ruthenium can be altered. These reactions can be followed by techniques such as cyclic voltammetry and spectroelectrochemistry, providing insights into the reaction mechanisms and the concentrations of the reacting species.
| Application | Principle | Analytical Technique |
| NO Calibration | Controlled release of NO from the complex | Electrochemical or spectroscopic detection of NO |
| Mechanistic Studies | Monitoring of ligand substitution or redox reactions | Cyclic Voltammetry, Spectroelectrochemistry |
Photophysical Properties for Optoelectronic Applications
The photophysical properties of Ruthenium(II) Nitrosyl Chloride, particularly the pentachloronitrosylruthenate(II) anion ([Ru(NO)Cl₅]²⁻), are central to its application in materials science, especially in fields requiring light-induced activity. Unlike many other ruthenium complexes, its significance lies not in strong luminescence but in its complex and ultrafast excited-state dynamics that can be harnessed for specific functions like controlled nitric oxide (NO) release.
Luminescence and Fluorescence Studies
While Ruthenium(II) polypyridyl complexes are renowned for their strong luminescence and are widely studied for applications in lighting, sensing, and bio-imaging, Ruthenium(II) Nitrosyl Chloride does not share these characteristics. nih.gov The focus of photophysical research on this and related ruthenium nitrosyls has predominantly been on their photo-induced reactivity, such as the cleavage of the Ru-NO bond, rather than on radiative decay pathways like fluorescence or phosphorescence. researchgate.net
Investigations into the intrinsic emission properties of Ruthenium(II) Nitrosyl Chloride are not extensively reported in scientific literature. Its excited states tend to deactivate through very rapid, non-radiative pathways, including photochemical reactions, which precludes significant luminescence. mdpi.com
However, fluorescence spectroscopy is often employed as an analytical tool in studies involving ruthenium nitrosyl complexes. For instance, fluorescent probes are used to detect the release of nitric oxide upon photo-irradiation of the complex. acs.org Furthermore, in more complex molecular designs, a fluorescent molecular unit, often called an "antenna," can be attached to the ruthenium nitrosyl core. In such systems, the fluorescence of the antenna is typically quenched as it transfers its absorbed energy to the ruthenium center to initiate a photochemical reaction. researchgate.netrsc.org This application, while utilizing fluorescence, is a demonstration of energy transfer rather than an inherent luminescent property of the Ruthenium(II) Nitrosyl Chloride moiety itself.
Excited State Dynamics and Energy Transfer
The true potential of Ruthenium(II) Nitrosyl Chloride in optoelectronics lies in its intricate excited-state dynamics, which occur on ultrafast timescales following light absorption. These dynamics govern the efficiency and mechanism of light-induced processes, most notably the photorelease of nitric oxide. mdpi.com
Ultrafast transient absorption spectroscopy is a key technique used to unravel the complex sequence of events that occur in femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s) after photoexcitation. nd.edursc.org Studies on the prototypical [RuNOCl₅]²⁻ complex reveal that upon excitation, the molecule undergoes extremely rapid relaxation through a series of electronic states. mdpi.com
Key findings from these studies indicate a multi-step relaxation pathway:
Initial Excitation: Absorption of a photon promotes the molecule to an excited singlet state.
Ultrafast Intersystem Crossing (ISC): The molecule rapidly transitions from the singlet excited state to a triplet excited state. This process is exceptionally fast, occurring on a sub-100 femtosecond timescale. mdpi.com This rapid ISC is a critical step, as the subsequent photochemistry is believed to originate from the triplet state.
Formation of Transient Isomers: The excited state may involve the formation of transient linkage isomers, where the NO ligand is bonded differently to the ruthenium center. These are often referred to as MS1 (isonitrosyl, Ru-ON) and MS2 (side-on, Ru-η²-NO), and they are considered key intermediates in the pathway to either NO release or reversion to the ground state. buffalo.edumdpi.com
Photorelease of Nitric Oxide: The ultimate photochemical event for many applications is the cleavage of the Ru-NO bond, releasing the NO radical. This process is initiated from the triplet excited state. mdpi.com
The table below summarizes key kinetic parameters for the excited-state dynamics of a prototypical ruthenium nitrosyl complex.
| Process | Species | Timescale | Technique |
|---|---|---|---|
| Excited State Relaxation (Singlet to Triplet) | [RuNOCl₅]²⁻ | ~100 fs | Femtosecond Transient Absorption Spectroscopy |
| Intermediate State Lifetime | [RuNOCl₅]²⁻ | ~80 fs | Femtosecond Transient Absorption Spectroscopy |
| NO Photorelease Quantum Yield (at 355 nm) | K₂[Ru(NO)Cl₅] | 0.06 | Quantum Yield Measurement |
Energy Transfer and the Antenna Effect
A significant strategy for enhancing the utility of Ruthenium(II) Nitrosyl Chloride is to improve its ability to absorb light, particularly in the visible or near-infrared regions of the spectrum, as the parent complex primarily absorbs in the UV range. This is achieved through an intramolecular energy transfer mechanism known as the "antenna effect." researchgate.net
In this approach, a chromophore (the antenna) with strong absorption in the desired wavelength range is covalently linked to the ruthenium nitrosyl complex. nih.govrsc.org The process unfolds as follows:
The antenna molecule absorbs a photon, transitioning to its excited state.
Through a process like Förster Resonance Energy Transfer (FRET), the antenna non-radiatively transfers its excitation energy to the ruthenium nitrosyl core. researchgate.netrsc.org
The now-excited ruthenium nitrosyl complex undergoes the same excited-state dynamics as it would upon direct excitation, leading to the release of NO.
Future Research Directions and Emerging Paradigms in Ruthenium Ii Nitrosyl Chloride Chemistry
Exploration of Novel Ligand Architectures for Enhanced Reactivity
The coordination sphere around the ruthenium center is a primary determinant of the reactivity and properties of nitrosyl complexes. Future research is intensely focused on designing and synthesizing innovative ligand architectures to precisely control the electronic and steric environment of the {Ru-NO} core.
Pincer Ligands: There is growing interest in pincer ligands—tridentate ligands that bind in a meridional fashion—for stabilizing ruthenium nitrosyl complexes and promoting catalytic activity. For example, PNP (2,6-bis(dialkylphosphinomethyl)pyridine) and PNN (2-(dialkylphosphinomethyl)-6-(dialkylaminomethyl)pyridine) ligands have been successfully used to synthesize Ru(0) and Ru(II) nitrosyl pincer complexes. nih.gov These complexes exhibit notable catalytic activity, such as the dehydrogenative coupling of alcohols to esters. nih.gov Future work will likely explore a wider variety of pincer frameworks with different donor atoms and electronic properties to tune the catalytic performance for a broader range of transformations. researchgate.net
Photoactive and Redox-Active Ligands: To create multifunctional molecules, researchers are incorporating photoresponsive or redox-active units directly into the ligand structure. The combination of a photochemically active ruthenium nitrosyl group with magnetic nitronyl nitroxide radicals in a single coordination anion, [RuNOCl₄L]⁻, represents a significant step towards light-switchable magnetic materials. nih.gov Similarly, the use of Kläui's tripodal ligand ([CpCo{P(O)(OR)₂}₃]⁻) in conjunction with redox non-innocent catecholates introduces multiple redox-active sites within the same molecule. rsc.org These approaches open pathways to materials with properties that can be modulated by external stimuli like light or changes in redox potential.
Biologically-Inspired Ligands: Ligands derived from or mimicking biological molecules are being explored to enhance biocompatibility and target specific biological processes. The synthesis of ruthenium nitrosyl complexes with ligands like the non-steroidal anti-inflammatory drug Diflunisal aims to combine the therapeutic effects of the drug with the nitric oxide (NO) or nitroxyl (B88944) (HNO) releasing capabilities of the ruthenium center. semanticscholar.org Polypyridinic compounds with imidazole (B134444) derivatives are also being developed as platforms for HNO release, showing potential as therapeutic agents for cardiovascular conditions. nih.gov
Development of Sustainable Synthetic Methodologies
A significant paradigm shift in the synthesis of ruthenium nitrosyl complexes is the move towards more sustainable and environmentally friendly methods. This involves reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for producing ruthenium nanoparticles with precise control over size and distribution. A novel flow method using ruthenium nitrosyl nitrate (B79036) as a precursor avoids the formation of aggregates by creating a stable intermediate ruthenium nitrite (B80452) complex in the presence of sodium hydroxide (B78521). rsc.org This approach highlights the need to combine reaction chemistry with engineering principles to optimize nanomaterial synthesis. rsc.org
Alternative Reagent Sources: Research is exploring safer and more accessible sources for the nitrosyl group and other components of the complex. The use of acetone (B3395972) cyanohydrin as a cyanating agent in ruthenium-catalyzed oxidative cyanation of tertiary amines is an example of a less toxic alternative to traditional cyanide sources. nih.gov Additionally, methods are being developed to synthesize nitrosyl ruthenium nitrate from ruthenium powder using reagents like sodium nitrite, which can offer higher purity and lower chloride ion content compared to other methods. google.com
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool for understanding the intricate electronic structure and reactivity of ruthenium nitrosyl complexes, guiding the design of new molecules with desired properties.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the bonding, electronic structure, and spectroscopic properties of these complexes. americanelements.com For instance, theoretical studies on ruthenium(II) nitrosyl complexes with pyridine-functionalized carbene ligands have been used to analyze the Ru-NO bond strength. fapesp.br These studies revealed that the nature of the carbene ligand directly influences the lability of the Ru-NO bond by altering the electronic environment around the metal center. fapesp.br
Modeling Reaction Mechanisms: Computational models are crucial for elucidating the mechanisms of photoinduced processes, such as the formation of transient linkage isomers (Ru-ON or Ru-η²-NO). rsc.orgresearchgate.net These isomers can be key intermediates in the photorelease of NO and understanding their stability and energetics is vital for designing efficient photo-activated NO-donor molecules. rsc.orgresearchgate.net
Predictive Material Design: The ultimate goal of computational modeling in this field is the in silico design of new materials and catalysts. By accurately predicting properties like redox potentials, bond dissociation energies, and catalytic barriers, researchers can screen large numbers of virtual candidate molecules before committing to laboratory synthesis. mdpi.comtechscience.com This approach accelerates the discovery process and allows for a more rational design of functional molecules.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of ruthenium nitrosyl complexes, moving the field towards a data-driven paradigm.
Predictive Modeling: ML algorithms can be trained on existing experimental data to predict the properties and reactivity of new, unsynthesized compounds. ijsetpub.comnih.gov This can include predicting catalytic activity, reaction yields, or even the stability of different linkage isomers. ijsetpub.com By identifying patterns in large datasets, ML can guide researchers towards the most promising molecular designs. jsr.org
Accelerated Discovery: AI-driven platforms can automate the process of materials discovery. acs.org By combining ML models with high-throughput virtual screening and robotic synthesis, it is possible to design, synthesize, and test new ruthenium complexes at an unprecedented rate. This approach frees chemists to focus on more complex, high-level problems. acs.org
Curriculum Development: To prepare the next generation of chemists for this new paradigm, educational curricula are being developed that integrate ML and chemistry. nih.gov High school and university programs are introducing students to the use of ML for tasks like predicting pH from colorimetric data, demonstrating the practical application of AI in chemical analysis. nih.gov
New Catalytic Reaction Pathways
While the catalytic potential of many ruthenium complexes is well-established, the unique electronic properties of the nitrosyl ligand offer opportunities to explore novel reaction pathways.
Hydrogenation and Dehydrogenation: Ruthenium PNP nitrosyl complex salts have been shown to be highly active catalysts for the transfer hydrogenation of ketones and aldehydes under mild conditions. researchgate.net These catalysts also show remarkable efficiency for the reversible hydrogenation of CO₂ to formic acid (FA) and the subsequent dehydrogenation of FA, a key process for chemical hydrogen storage. dtu.dk Research in this area focuses on optimizing catalyst performance, particularly in sustainable media like ionic liquids. dtu.dk
Oxidative Cyanation: Ruthenium complexes are effective catalysts for the oxidative cyanation of tertiary amines to form α-aminonitriles, which are important synthetic intermediates. nih.gov Methodologies are being developed that use molecular oxygen or hydrogen peroxide as green oxidants and safer cyanide sources. nih.gov
Expanding Substrate Scope: A major goal is to expand the range of chemical transformations that can be catalyzed by ruthenium nitrosyl complexes. While their isoelectronic carbonyl analogues have been extensively studied, nitrosyl complexes remain relatively unexplored in catalysis. nih.gov Future work will likely target challenging reactions like C-H activation and other oxidative transformations, leveraging the unique reactivity of the {RuNO} group.
Exploitation in Advanced Functional Materials with Tunable Properties
The ability of ruthenium nitrosyl complexes to respond to external stimuli, particularly light, makes them prime candidates for the development of advanced functional materials.
Photochromic and Photomagnetic Materials: Ruthenium nitrosyl complexes can exhibit photoinduced linkage isomerism, where light irradiation converts the standard Ru-NO bond to a metastable Ru-ON (MS1) or side-bound Ru-η²-NO (MS2) configuration. nih.govrsc.org These isomers have different physical and chemical properties, leading to photochromism (a reversible change in color). nih.gov The investigation of these processes in the solid state is crucial for potential applications in data storage and non-linear optics. rsc.orgresearchgate.net Combining the photo-switchable nitrosyl unit with a paramagnetic moiety, such as a nitroxide radical, in the same molecule could lead to novel photomagnetic materials where magnetic behavior is controlled by light. nih.govrsc.org
Controlled NO-Releasing Materials: The photorelease of nitric oxide from ruthenium nitrosyl complexes is a major area of research, with potential applications in photodynamic therapy and targeted drug delivery. researchgate.net Future research aims to fine-tune the wavelength of light required for NO release and to control the kinetics of the release process by modifying the ligand sphere. researchgate.net
Interdisciplinary Research at the Interface of Inorganic and Organic Chemistry
The unique properties of the ruthenium nitrosyl moiety are being leveraged in interdisciplinary research that blurs the lines between traditional inorganic and organic chemistry.
Bioinorganic Chemistry: Ruthenium nitrosyl complexes are being designed as potential therapeutic agents. rsc.orgresearchgate.net By attaching biologically active organic molecules as ligands, researchers can create multifunctional compounds that combine, for example, the anti-inflammatory properties of a drug with the vasodilating effects of released NO or HNO. semanticscholar.orgnih.gov The ability of these complexes to act as HNO donors is particularly exciting, as HNO has distinct biological signaling pathways from NO. nih.gov
Supramolecular Chemistry and Cluster Formation: The ruthenium nitrosyl unit is being incorporated as a building block into larger, heteropolynuclear metal clusters. rsc.org For example, reactions have led to the synthesis of trinuclear and tetranuclear clusters containing magnesium, iron, or gallium alongside the {RuNO}⁶ moiety. acs.org This research opens up possibilities for creating complex supramolecular architectures with novel electronic or magnetic properties.
Hybrid Materials: The combination of inorganic ruthenium nitrosyl complexes with organic components, such as nitroxide radicals, creates hybrid materials with unique magneto-optical properties. nih.govnih.gov This interface between inorganic coordination chemistry and organic radical chemistry is a fertile ground for the discovery of new functional materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
